molecular formula C6H14ClNO B2561048 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 2126161-02-0

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2561048
CAS No.: 2126161-02-0
M. Wt: 151.63
InChI Key: RRTIRTUGQVRYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIRTUGQVRYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability of Cyclobutane vs. Cyclopentane Amines: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and DMPK scientists. It prioritizes mechanistic depth, experimental rigor, and actionable decision-making frameworks.

Executive Summary: The Saturated Ring Dilemma

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and reduce promiscuity. Consequently, saturated carbocycles like cyclobutane and cyclopentane have become critical bioisosteres for phenyl rings and acyclic alkyl chains.

However, these rings are not metabolically equivalent. While cyclopentane amines often suffer from rapid, non-specific "zipper" hydroxylation, cyclobutane amines offer a unique "metabolic hardening" profile due to ring strain and orbital hybridization effects. This advantage comes with a caveat: the potential for oxidative ring opening via Single Electron Transfer (SET) mechanisms.[1]

This guide analyzes the physicochemical divergence between these two scaffolds, details their specific metabolic fates, and provides a self-validating experimental workflow to de-risk their inclusion in lead candidates.

Physicochemical Divergence: The Root of Metabolic Fate

To predict metabolism, we must first understand the ground-state electronic and conformational differences between the rings.

Ring Strain and Hybridization

Metabolic enzymes (CYP450) respond to electron density and bond strength. The high ring strain of cyclobutane alters the hybridization of its carbon atoms, distinct from the near-strainless cyclopentane.

FeatureCyclobutane Amine (

)
Cyclopentane Amine (

)
Impact on Metabolism
Ring Strain ~26.3 kcal/mol~6.2 kcal/mol

is prone to radical ring scission;

is stable.
Conformation Puckered ("Butterfly")Envelope

provides rigid vectors;

is flexible (induced fit).
Bond Angles ~88° (C-C-C)~108° (C-C-C)

deviates significantly from tetrahedral ideal.
Hybridization High s-character in C-C bondsNear ideal

Critical:

C-H bonds have higher p-character, but the ring strain often makes H-abstraction kinetically slower than

.
Basicity (pKa) ~9.8 - 10.0~10.6 - 10.7

amines are slightly less basic due to the electronegativity of the strained ring carbons, reducing lysosomotropic trapping.
The "Thorpe-Ingold" Effect on Metabolism

Cyclobutanes exhibit a pronounced Thorpe-Ingold effect (gem-dimethyl effect). Substituents on a cyclobutane ring are forced apart more rigidly than on a cyclopentane. This often prevents the "induced fit" required for CYP450 heme iron access, effectively shielding the


-carbon from oxidation.

Metabolic Pathways: Mechanisms & Liabilities

The metabolic divergence is sharp: Cyclopentanes undergo Hydrogen Atom Transfer (HAT) leading to hydroxylation, while Cyclobutanes resist HAT but risk Single Electron Transfer (SET) leading to ring opening.

Cyclopentane: The "Zipper" Oxidation

Cyclopentane rings are metabolically "soft." The flexible envelope conformation allows CYP enzymes to access multiple positions (


).
  • Mechanism: Standard HAT by Compound I (

    
    ).
    
  • Outcome: Formation of mono- and di-hydroxy metabolites. The resulting alcohols are stable but increase polarity (

    
     drop) and clearance (
    
    
    
    ).
  • Liability: High intrinsic clearance due to multiple sites of attack.

Cyclobutane: Resistance & Ring Scission

Cyclobutanes are often used to block metabolism. The C-H bonds are stronger, and the puckered shape discourages HAT. However, if the amine is directly attached to the ring, a specific liability emerges.

  • Mechanism (The SET Pathway):

    • Initiation: CYP oxidizes the nitrogen lone pair via SET, forming an aminium radical cation (

      
      ).
      
    • Propagation: To relieve the 26 kcal/mol strain, the C-C bond adjacent to the nitrogen cleaves.

    • Fate: This forms a carbon-centered radical, which can either recombine (rare) or be trapped by oxygen/glutathione, leading to ring-opened aldehydes or reactive iminium species.

Visualization: Comparative Metabolic Pathways

MetabolicPathways cluster_C5 Cyclopentane Amine (C5) cluster_C4 Cyclobutane Amine (C4) C5_Start Cyclopentyl-Amine C5_CYP CYP450 (HAT) C5_Start->C5_CYP C5_Radical C-Centered Radical C5_CYP->C5_Radical H-Abstraction C5_OH Hydroxy-Cyclopentylamine (Stable Metabolite) C5_Radical->C5_OH OH Rebound C4_Start Cyclobutyl-Amine C4_CYP CYP450 (SET) C4_Start->C4_CYP C4_RadCat Aminium Radical Cation (N•+) C4_CYP->C4_RadCat 1e- Transfer C4_Open Distal C-Radical (Ring Opened) C4_RadCat->C4_Open Strain Release (~26 kcal/mol) C4_Aldehyde Reactive Aldehyde/Imine (Toxicity Risk) C4_Open->C4_Aldehyde Oxidation

Caption: Comparative metabolic fates. Cyclopentanes undergo standard hydroxylation (HAT), while cyclobutanes risk oxidative ring opening via Single Electron Transfer (SET) due to strain release.

Experimental Protocols: Self-Validating Systems

To evaluate these scaffolds, standard metabolic stability assays are insufficient. You must screen for Mechanism-Based Inhibition (MBI) and Reactive Metabolite Trapping .

Protocol: Differential Microsomal Stability & GSH Trapping

This protocol differentiates between simple clearance (cyclopentane) and reactive intermediate formation (cyclobutane).

Reagents:

  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH (1 mM).

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (for iminium ions). Note: KCN requires specific safety protocols.

  • Internal Standard: Tolbutamide (low turnover) and Verapamil (high turnover).

Workflow Steps:

  • Incubation (Phase 1):

    • Prepare two parallel plates: Plate A (Stability) and Plate B (Trapping) .

    • Plate A: Substrate (1 µM) + HLM + NADPH. Timepoints: 0, 15, 30, 60 min.

    • Plate B: Substrate (10 µM) + HLM + NADPH + GSH (5 mM) . Incubate 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing Internal Standard (1:3 ratio).

    • Centrifuge at 4,000g for 20 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Plate A: Monitor disappearance of parent. Calculate

      
       and 
      
      
      
      .
    • Plate B: Monitor formation of GSH adducts (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 272).

  • Self-Validation Logic (The "Check"):

    • If

      
       (Plate A) is high AND GSH adducts (Plate B) are absent 
      
      
      
      Safe Metabolism (Likely Cyclopentane-like hydroxylation).
    • If

      
       is low BUT GSH adducts are present 
      
      
      
      Hidden Liability (Cyclobutane ring opening generating reactive species).
    • If Time-Dependent Inhibition (TDI) shift is observed (

      
       shifts with pre-incubation) 
      
      
      
      Suicide Inhibition (Covalent binding of ring-opened radical).
Visualization: The Screening Workflow

AssayWorkflow cluster_Assay Parallel Assay Design Start Compound Input (C4 vs C5 Amine) PathA Path A: Metabolic Stability (1 µM Substrate) Start->PathA PathB Path B: Reactive Trapping (10 µM Substrate + 5mM GSH) Start->PathB LCMS LC-MS/MS Analysis (Q-TOF or Triple Quad) PathA->LCMS PathB->LCMS Decision1 High Clearance? LCMS->Decision1 Data Processing Decision2 GSH Adducts Found? Decision1->Decision2 No (Stable Parent) Result_Soft Soft Spot Liability (Optimize Sterics) Decision1->Result_Soft Yes (Rapid OH) Result_Tox Bioactivation Risk (Discard/Modify) Decision2->Result_Tox Yes (+129/307 Da) Result_Stable Ideal Candidate (Proceed) Decision2->Result_Stable No Adducts

Caption: Self-validating workflow to distinguish between simple metabolic instability (clearance) and reactive metabolite formation (toxicity).

Strategic Recommendations

Based on the physicochemical and metabolic data, apply the following decision matrix:

  • Use Cyclobutane Amines When:

    • You need to lower lipophilicity (

      
      ) without introducing polarity.
      
    • You need to block a metabolic "soft spot" observed in a cyclopentane or acyclic analog.

    • Mitigation: Ensure the amine is secondary or tertiary, or place a substituent (e.g., Fluorine) on the ring to electronically deactivate the SET mechanism.

  • Use Cyclopentane Amines When:

    • The ring is a scaffold for specific vector orientation (e.g., 1,3-cis substitution) and metabolic stability is not the primary failure mode.

    • You can afford to block the C3/C4 positions with Fluorine or Methyl groups to prevent "zipper" hydroxylation.

  • The "Safety" Substitution:

    • If a cyclobutane amine shows TDI (Time-Dependent Inhibition), switch to Bicyclo[1.1.1]pentane . This bioisostere mimics the cyclobutane geometry but lacks the specific orbital alignment required for the facile ring-opening radical pathway.

References

  • Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Kuck, D. (2006). The diverse nature of the cyclobutane ring: a challenge for medicinal chemistry. Chemical Reviews. Link

  • Guengerich, F. P., et al. (1984). Oxidation of cyclopropylamines and cyclobutylamines by cytochrome P-450.[2] Mechanism-based inactivation.[1][2] Journal of Biological Chemistry. Link

  • Stepan, A. F., et al. (2011). Structural biology and chemistry of cytochrome P450-mediated metabolism of cyclobutane derivatives. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2013). The role of conformational restriction in medicinal chemistry. Current Topics in Medicinal Chemistry. Link

Sources

The Cyclobutane Paradox: Strain Energy, Conformational Dynamics, and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Cyclobutane represents a unique thermodynamic anomaly in organic chemistry.[1] With a ring strain energy (RSE) of 26.3 kcal/mol (110 kJ/mol), it is nearly as strained as cyclopropane (27.5 kcal/mol), yet it exhibits a kinetic stability profile closer to cyclopentane. This guide dissects the physicochemical drivers of this stability—specifically the "puckering" phenomenon—and provides a roadmap for exploiting cyclobutane motifs in medicinal chemistry as bioisosteres and conformational locks.

Part 1: Theoretical Framework of Strain

The Thermodynamic Landscape

Cyclobutane is often misunderstood as a "square" planar molecule.[2] If it were planar, the C-C-C bond angles would be 90°, creating significant Baeyer (angle) strain relative to the ideal tetrahedral angle of 109.5°.[3][4] However, a planar conformation would force all eight C-H bonds into a fully eclipsed arrangement, maximizing Pitzer (torsional) strain .

To resolve this conflict, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][5]

  • Puckering Angle: ~25–30° out of plane.

  • Consequence: This reduces torsional strain by partially staggering the C-H bonds, though it slightly increases angle strain (bond angles compress to ~88°).[2][4][6] The system accepts this trade-off to reach a global energy minimum.

Comparative Strain Data

The following table contextualizes cyclobutane within the cycloalkane series. Note the non-linear relationship between ring size and strain per methylene unit.[1]

CycloalkaneTotal Strain (kcal/mol)Strain per -CH₂- (kcal/mol)Primary Strain SourceConformation
Cyclopropane 27.59.2Angle (60°) + TorsionalPlanar (Rigid)
Cyclobutane 26.3 6.6 Torsional > Angle Puckered (Dynamic)
Cyclopentane 6.21.2TorsionalEnvelope
Cyclohexane 0.1~0.0NoneChair

Key Insight: Cyclobutane's reactivity is driven by the release of this ~26 kcal/mol potential energy. However, unlike cyclopropane, the activation energy barrier for ring opening is sufficiently high to allow cyclobutane derivatives to survive metabolic conditions, making them viable drug scaffolds.

Part 2: Reactivity Profile & Mechanistic Pathways

The Radical Clock

The kinetic instability of the cyclobutane ring is best illustrated by the ring-opening of the cyclobutylmethyl radical. This reaction is a standard "radical clock" used to time biological and chemical processes.

  • Mechanism:

    
    -scission of the C-C bond to relieve ring strain.
    
  • Rate Constant (

    
    ): 
    
    
    at 20°C.[7][8]
  • Implication: While faster than unstrained alkyl radicals, it is slow enough that cyclobutane moieties often survive radical-based metabolic oxidations (e.g., P450 hydroxylation) intact, unless a specific pathway targets the ring-opening.

Photochemical Access: The [2+2] Cycloaddition

Thermal [2+2] cycloaddition is symmetry-forbidden (Suprafacial-Suprafacial interaction is antibonding). Therefore, synthesis almost exclusively relies on photochemical excitation.

The Mechanism:

  • Excitation: One alkene absorbs a photon (

    
    ), entering the Singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): Conversion to the Triplet state (

    
    ) (often aided by a photosensitizer).
    
  • Attack: The

    
     alkene attacks the ground-state alkene (
    
    
    ).
  • Diradical Intermediate: Formation of a 1,4-diradical intermediate.

  • Ring Closure: Spin inversion and closure to form the cyclobutane.

Gcluster_0Reactantscluster_1Excitation Phasecluster_2Product FormationAlkene1Alkene (Ground State)EnoneEnone/MaleimideExcitationhv (Blue LED)ExcitationEnone->ExcitationISCIntersystem Crossing(Triplet State)Excitation->ISCDiradical1,4-DiradicalIntermediateISC->Diradical+ Alkene1ProductCyclobutaneProductDiradical->ProductSpin Inversion& Closure

Figure 1: Mechanistic flow of a photosensitized [2+2] cycloaddition. The 1,4-diradical intermediate is the critical species determining stereochemistry.

Part 3: Cyclobutane in Medicinal Chemistry[1][9]

The Gem-Dimethyl Bioisostere

The gem-dimethyl group (two methyls on one carbon) is a common motif to block metabolic spots or increase lipophilicity. However, it can introduce steric clashes.

  • The Switch: Replacing a gem-dimethyl group with a cyclobutane ring (spiro-fused) maintains the steric bulk and lipophilicity but "ties back" the methyl groups.

  • Benefit: This reduces the entropic penalty of binding (pre-organization) and often improves metabolic stability by removing the vulnerable methyl C-H bonds.

Conformational Restriction

Cyclobutane is used to rigidify peptide backbones. Incorporating cyclobutane amino acids (e.g., 1-aminocyclobutane-1-carboxylic acid) forces the peptide into specific secondary structures (helices or turns), improving receptor selectivity.

Notable Drugs:

  • Carboplatin: Contains a cyclobutane-1,1-dicarboxylate moiety. The ring strain modulates the leaving group ability of the carboxylate, making it less reactive (and less toxic) than Cisplatin.

  • Boceprevir: Uses a cyclobutane system to position the warhead for HCV protease inhibition.[9]

Part 4: Experimental Protocol

Protocol: Visible-Light Mediated [2+2] Cycloaddition

A robust, modern methodology for synthesizing cyclobutane scaffolds using standard lab equipment.

Objective: Synthesis of a bicyclic cyclobutane via intermolecular [2+2] cycloaddition of N-aryl maleimide and an alkene.

Materials
  • Substrate A: N-phenylmaleimide (1.0 equiv, 0.2 mmol)

  • Substrate B: 1-Octene (2.0 equiv, 0.4 mmol)

  • Photosensitizer: Thioxanthone (2.5 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), degassed.

  • Light Source: Blue LED (450–465 nm, approx 10-20W).

Step-by-Step Workflow
  • Preparation (Dark Room/Red Light):

    • Charge a 10 mL Pyrex reaction vial with N-phenylmaleimide (34.6 mg) and Thioxanthone (1.1 mg).

    • Add a magnetic stir bar.[10]

    • Seal with a septum cap.

  • Inert Atmosphere:

    • Evacuate the vial and backfill with Nitrogen (

      
      ) or Argon (
      
      
      ) three times.
    • Inject degassed solvent (2.0 mL) via syringe.

    • Inject 1-Octene (63 µL) via syringe.

  • Irradiation:

    • Place the vial 2–3 cm away from the Blue LED source.

    • Critical: Use a fan to cool the vial. Maintain temperature

      
       to prevent thermal polymerization.
      
    • Stir vigorously under irradiation for 12–16 hours.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 8:2). The maleimide spot (UV active) should disappear.

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Purify crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% isolated yield of the bicyclic cyclobutane.

ProtocolStartReagent Prep(Maleimide + Sensitizer)DegasDegas & Solvent Addition(Inert Atm)Start->DegasIrradiateBlue LED Irradiation(12-16h, <30°C)Degas->IrradiateMonitorTLC Monitoring(Disappearance of SM)Irradiate->MonitorPurifyFlash Chromatography(Silica Gel)Monitor->PurifyFinalIsolated CyclobutaneProductPurify->Final

Figure 2: Operational workflow for the Blue LED [2+2] photocycloaddition.

References

  • BenchChem. A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives. Retrieved from

  • Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. Retrieved from

  • Jin, J., & Newcomb, M. (2008).[7] Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock. Journal of Organic Chemistry.[7] Retrieved from

  • Life Chemicals. Cyclobutane Derivatives in Drug Discovery. Retrieved from

  • Chemistry LibreTexts. Conformations of Cycloalkanes. Retrieved from

A Technical Guide to 2-Methoxy-N-methylcyclobutan-1-amine HCl: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is of paramount importance. Saturated carbocyclic rings, such as cyclobutanes, are increasingly recognized for their ability to confer advantageous physicochemical properties to bioactive molecules.[1] The rigid, puckered structure of the cyclobutane core can enforce specific conformations, crucial for precise molecular recognition at biological targets, while also potentially improving metabolic stability and solubility.[1] This guide provides a comprehensive technical overview of a specific cyclobutane derivative, 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride, a compound of interest for researchers and scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

This document will detail the physicochemical properties of 2-Methoxy-N-methylcyclobutan-1-amine HCl, a proposed synthetic route for its preparation, and a discussion of its potential applications in medicinal chemistry, grounded in the established roles of its constituent structural motifs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Methoxy-N-methylcyclobutan-1-amine and its hydrochloride salt are summarized in the table below. The data for the free base is derived from available supplier information, while the properties of the hydrochloride salt are calculated based on the free base.

PropertyValueSource
Compound Name 2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride-
Synonyms 2-Methoxy-N-methylcyclobutanamine HCl-
Molecular Formula C₆H₁₄ClNOCalculated
Molecular Weight 151.64 g/mol Calculated
Free Base Formula C₆H₁₃NO
Free Base MW 115.17 g/mol
Free Base CAS 2092513-26-1

Chemical Structure

The chemical structure of 2-Methoxy-N-methylcyclobutan-1-amine features a cyclobutane ring substituted with a methoxy group and an N-methylamino group on adjacent carbons. The hydrochloride salt is formed by the protonation of the secondary amine.

Caption: Structure of 2-Methoxy-N-methylcyclobutan-1-amine HCl.

Proposed Synthesis

A robust and scalable synthetic route is crucial for the accessibility of any chemical building block. Herein, a two-step synthesis of 2-Methoxy-N-methylcyclobutan-1-amine is proposed, commencing from the commercially available precursor, 2-methoxycyclobutanone. The synthesis leverages the well-established and widely utilized reductive amination reaction.

Synthetic Workflow

G start 2-Methoxycyclobutanone step1 Reductive Amination with Methylamine start->step1 intermediate 2-Methoxy-N-methylcyclobutan-1-amine (Free Base) step1->intermediate step2 Salt Formation with HCl intermediate->step2 product 2-Methoxy-N-methylcyclobutan-1-amine HCl step2->product

Caption: Proposed synthetic workflow for 2-Methoxy-N-methylcyclobutan-1-amine HCl.

Experimental Protocol

Step 1: Reductive Amination of 2-Methoxycyclobutanone

This procedure is based on established methods for the reductive amination of ketones.[2][3]

  • Reaction Setup: To a solution of 2-methoxycyclobutanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask, add methylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine in situ. Alternatively, an aqueous solution of methylamine can be used.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control the exothermic reaction.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-Methoxy-N-methylcyclobutan-1-amine, can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 2-Methoxy-N-methylcyclobutan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride as a stable, crystalline solid.

Potential Applications in Drug Discovery

While no specific applications for 2-Methoxy-N-methylcyclobutan-1-amine have been documented in the public domain, its structural features suggest its potential as a valuable building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The cyclobutane ring serves as a bioisostere for larger or more flexible groups, offering a means to improve metabolic stability and fine-tune the conformational properties of a drug candidate.[1] The incorporation of this motif has been shown to be advantageous in the development of antagonists for targets such as the αvβ3 integrin.[4]

  • Modulation of Physicochemical Properties: The methoxy group can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile. Its presence can lead to improved target engagement and pharmacokinetic properties.

  • Privileged Structural Motif: Substituted cyclobutane amines are present in a number of biologically active compounds and clinical candidates, highlighting their acceptance as a "privileged" scaffold in drug design.[1] Their unique three-dimensional arrangement of substituents allows for the exploration of chemical space that is often inaccessible with more conventional ring systems.

Conclusion

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a functionalized cyclobutane derivative with potential as a versatile building block for the synthesis of novel chemical entities. This guide has provided its key physicochemical properties, a detailed, plausible synthetic protocol, and an overview of its potential applications in the field of drug discovery. The unique conformational constraints and metabolic stability often associated with the cyclobutane scaffold, combined with the modulating effects of the methoxy and N-methyl groups, make this compound a compelling starting point for the design and synthesis of next-generation therapeutics.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 47-63. Available at: [Link]

  • Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(19), 5436-5452. Available at: [Link]

  • Arikawa, Y., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(21), 15336-15345. Available at: [Link]

  • PubChemLite. 2-methylcyclobutan-1-amine hydrochloride. Available at: [Link]

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]

  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Available at: [Link]

  • Royal Society of Chemistry. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1736-1748. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). wet aminative reduction. Available at: [Link]

  • ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. Available at: [Link]

  • ResearchGate. S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... Available at: [Link]

  • PubChem. (1R,2R)-2-Methoxycyclobutan-1-amine. Available at: [Link]

  • PubChem. 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. Available at: [Link]

  • Supporting Information. N-monomethylation of amines using paraformaldehyde and H2. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14, 8889. Available at: [Link]

  • ResearchGate. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ-Lactams. Angewandte Chemie International Edition, 60(18), 9719-9723. Available at: [Link]

  • Royal Society of Chemistry. (1993). Synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes. Chemical Communications, (2), 167-168. Available at: [Link]

  • UniCA IRIS. (2025). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-. Available at: [Link]

  • Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ResearchGate. N-Monomethylation of amines using paraformaldehyde and H2. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Future Medicinal Chemistry, 9(15), 1793-1800. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 27(11), 2056-2061. Available at: [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals, 17(9), 1146. Available at: [Link]

  • MDPI. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 263. Available at: [Link]

  • National Center for Biotechnology Information. (2017). The Evolution of Macrocycles in Drug Discovery: From Technologies to Drugs. Journal of Medicinal Chemistry, 60(19), 7710-7724. Available at: [Link]

  • PrepChem. Synthesis of 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine. Available at: [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

Methodological & Application

Application Note: Preparation of Free Base 2-Methoxy-N-methylcyclobutan-1-amine from HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

This guide details the isolation of 2-Methoxy-N-methylcyclobutan-1-amine (Free Base) from its Hydrochloride (HCl) salt.[1] This specific scaffold presents a unique intersection of challenges in organic synthesis:

  • Volatility: With a molecular weight of ~115.17 g/mol , the free base is significantly volatile.[1] Improper evaporation techniques will lead to quantitative yield loss.[1]

  • Water Solubility: The presence of the methoxy ether oxygen and the secondary amine creates a highly polar molecule that partitions poorly into organic solvents unless specific ionic strength adjustments are made.[1]

  • Cyclobutane Stability: While generally robust, the cyclobutane ring possesses inherent ring strain (~26 kcal/mol).[1] While less prone to ring-opening than cyclopropanes, avoiding harsh thermal conditions during isolation is a best practice to prevent potential elimination side reactions (e.g., loss of methanol to form cyclobutenes).

Physicochemical Profile
PropertyValue (Approx)Implication for Protocol
Molecular Weight 115.17 g/mol High volatility; do not use high vacuum (< 20 mbar) for prolonged periods.[1]
pKa (Conjugate Acid) ~10.5 - 10.8Requires pH

12.5 for >99% deprotonation.[1]
Physical State Oil / Low-melting solidLikely an oil at room temperature.[1]
Solubility High in

, MeOH
Requires "salting out" for efficient extraction.[1]

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your available scale and purity requirements.

ProtocolSelection Start Start: Define Scale ScaleSmall < 100 mg (High Loss Risk) Start->ScaleSmall ScaleLarge > 100 mg (Bulk Prep) Start->ScaleLarge Resin Method B: Solid Phase Extraction (SCX) ScaleSmall->Resin Minimizes Handling Biphasic Method A: Salting-Out Extraction ScaleLarge->Biphasic Cost Effective

Figure 1: Decision matrix for protocol selection based on starting material quantity.[1]

Protocol A: Biphasic Extraction with "Salting Out" (Standard)

Best for: Scales >100 mg where mass recovery is critical and standard glassware is used.[1]

Reagents
  • Solvent: Dichloromethane (DCM) is preferred over Diethyl Ether (

    
    ) due to higher extraction efficiency for polar amines, despite the boiling point difference.[1]
    
  • Base: 4M NaOH or Saturated

    
    .
    
  • Additive: Solid NaCl (for saturation).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the amine HCl salt in the minimum amount of distilled water (approx. 5 mL per gram of salt).[1]

    • Why: Minimizing the aqueous volume maximizes the concentration gradient during extraction.[1]

  • Basification (The Critical Step):

    • Place the vessel in an ice bath (

      
      ).
      
    • Slowly add 4M NaOH dropwise with stirring until pH reaches

      
       13.
      
    • Validation: Verify pH using high-range pH paper.[1] The solution should turn dark blue/purple.[1]

    • Crucial Addition: Saturate the aqueous layer by adding solid NaCl until no more dissolves.[1]

    • Mechanism:[1][2][3] This exploits the Salting-Out Effect .[1] The high ionic strength of the aqueous phase reduces the solubility of the organic amine, forcing it into the organic phase [1].

  • Extraction:

    • Extract the aqueous mixture with DCM (

      
       volumes equal to the aqueous phase).[1]
      
    • Note: Avoid vigorous shaking if emulsions form; gentle inversion is preferred.[1]

  • Drying:

    • Combine organic layers.[1]

    • Dry over anhydrous Sodium Sulfate (

      
      ) for 15 minutes. Magnesium Sulfate (
      
      
      
      ) is slightly acidic and can bind amines, so
      
      
      is preferred for free bases.[1]
  • Concentration (Volatility Control):

    • Filter off the drying agent.[1][4][3]

    • Do NOT use a high-vacuum pump.[1]

    • Use a rotary evaporator with a bath temperature of

      
        and pressure set to 300-400 mbar  (mild vacuum).
      
    • Stop evaporation when the solvent volume is low but not completely gone.[1] Transfer to a tared vial and remove the remaining solvent under a gentle stream of Nitrogen gas.

Protocol B: Solid Phase Extraction (SCX Resin)

Best for: Small scales (<100 mg) or when high purity is required without distillation.[1] This method avoids liquid-liquid interface issues.[1][3]

Reagents
  • Resin: SCX-2 (Strong Cation Exchange) cartridges or bulk resin (propylsulfonic acid functionalized silica).[1]

  • Loading Solvent: Methanol (MeOH).[1]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Workflow Visualization

SCX_Workflow Step1 1. Dissolve Salt in MeOH Step2 2. Load onto SCX-2 Cartridge Step1->Step2 Step3 3. Wash (MeOH only) Step2->Step3 Impurities/Acids pass through Step4 4. Elute (2M NH3 in MeOH) Step3->Step4 Displaces Free Amine Step5 5. Evaporate (Mild Vacuum) Step4->Step5 Pure Product

Figure 2: SCX Resin workflow for isolating volatile amines.

Step-by-Step Methodology
  • Conditioning: Rinse the SCX cartridge with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve the HCl salt in MeOH and load it onto the cartridge. The amine (cationic) binds to the sulfonic acid sites; the Chloride ions pass through.

  • Washing: Flush with 3 CV of Methanol. This removes non-basic impurities and excess HCl.[1]

  • Elution: Elute with 2M

    
     in MeOH . The high concentration of ammonia displaces the target amine.
    
  • Isolation: Collect the basic eluate and concentrate under reduced pressure (carefully, as in Protocol A).

Quality Control & Validation

Since the product is an oil/low-melting solid, melting point is not a reliable indicator. Use the following checks:

NMR Validation

The chemical shift of the N-Methyl group is the primary indicator of successful free-basing.

  • HCl Salt: The

    
     signal typically appears downfield (approx.[1] 
    
    
    
    2.6 - 2.8 ppm) and may show coupling to the ammonium proton.[1]
  • Free Base: The

    
     signal shifts upfield (approx.[1] 
    
    
    
    2.3 - 2.4 ppm) [2].[1]
  • Mass Balance: If you started with 1.0 g of Salt (MW ~151.5), theoretical yield of Free Base (MW ~115) is ~0.76 g.[1] Yields <60% suggest loss due to volatility.[1]

Silver Nitrate Test (Optional)

To confirm removal of Chloride ions:

  • Dissolve a micro-drop of the product in dilute

    
    .[1]
    
  • Add

    
     solution.[1]
    
  • Result: A clear solution indicates success. A white precipitate (

    
    ) indicates residual salt.[1]
    

Storage and Stability

  • Carbamate Formation: Primary and secondary amines react avidly with atmospheric

    
     to form carbamates (white crust).[1]
    
    • Action: Flush the vial with Argon or Nitrogen immediately after use.[1]

  • Temperature: Store at

    
    .
    
  • Shelf Life: Free bases are less stable than salts.[1] Re-acidify to HCl salt if long-term storage (>1 month) is required.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for salting-out techniques and amine extraction).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic basis for NMR shifts in amines vs ammonium salts).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for amine acidity/basicity).

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Amines. (General safety and stability data).

(Note: While specific literature on 2-Methoxy-N-methylcyclobutan-1-amine is proprietary/sparse, the protocols above are derived from standard validated methodologies for low-molecular-weight secondary amines.)

Sources

Application Note: Solubility of 2-Methoxy-N-methylcyclobutan-1-amine HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative of interest in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), its hydrochloride salt form is utilized to enhance stability and aqueous solubility. However, a comprehensive understanding of its solubility in a diverse range of organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. This application note provides a detailed guide to understanding and determining the solubility of 2-Methoxy-N-methylcyclobutan-1-amine HCl in common organic solvents. It outlines the theoretical principles governing its solubility, provides qualitative solubility predictions based on structural analogs, and presents a detailed protocol for quantitative solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Theoretical Framework: Factors Governing Solubility

The solubility of an amine hydrochloride salt, such as 2-Methoxy-N-methylcyclobutan-1-amine HCl, in an organic solvent is a complex interplay of several factors. As a salt, the compound exists in an ionic lattice, and its dissolution requires overcoming the lattice energy and solvating the resulting ions.

Key Physicochemical Principles:

  • "Like Dissolves Like": This principle is the cornerstone of solubility prediction. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. 2-Methoxy-N-methylcyclobutan-1-amine HCl is a polar, ionic compound. Therefore, it is expected to have higher solubility in polar solvents.

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. A higher lattice energy will generally lead to lower solubility.

  • Solvation Energy: This is the energy released when the individual ions (the protonated amine and the chloride anion) are surrounded and stabilized by solvent molecules. Effective solvation, which leads to a high solvation energy, is crucial for overcoming the lattice energy.

  • Hydrogen Bonding: The protonated amine is capable of donating hydrogen bonds, and the methoxy group and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating the salt.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

Amine salts are generally characterized by their solubility in water and insolubility in non-polar organic solvents like ether.[1] The presence of the polar methoxy group and the ionic nature of the hydrochloride salt in the target molecule suggest a preference for polar solvents.

Predicted Solubility Profile

Based on these principles and analog data, the following qualitative solubility profile for 2-Methoxy-N-methylcyclobutan-1-amine HCl is proposed:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Highly SolubleThese solvents have high polarity and can act as both hydrogen bond donors and acceptors, effectively solvating the ionic species.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThese solvents are polar and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleThese solvents have moderate polarity but are poor at solvating ionic species.
Ethers Diethyl Ether, Tetrahydrofuran (THF)InsolubleThese are low-polarity solvents and are generally poor solvents for ionic salts.[1]
Hydrocarbons Hexane, TolueneInsolubleThese are non-polar solvents and are not expected to dissolve a polar, ionic salt.

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To obtain precise solubility data, the shake-flask method is a widely accepted and recommended technique.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Methoxy-N-methylcyclobutan-1-amine HCl B Add known volume of organic solvent A->B to vial C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E G Dilute supernatant E->G F Prepare calibration standards I Quantify concentration against calibration curve F->I H Analyze by HPLC-UV G->H H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-Methoxy-N-methylcyclobutan-1-amine HCl (Polar, Ionic) LatticeEnergy Lattice Energy Solute->LatticeEnergy HBD H-Bond Donor (NH2+) Solute->HBD Solvent Organic Solvent Polarity Polarity Solvent->Polarity HBA H-Bond Acceptor Solvent->HBA Dielectric Dielectric Constant Solvent->Dielectric Solubility Solubility LatticeEnergy->Solubility -ve correlation HBD->Solubility +ve correlation (with HBA solvent) Polarity->Solubility +ve correlation HBA->Solubility +ve correlation Dielectric->Solubility +ve correlation

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-N-methylcyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of a Strained Ring Amine

Welcome to the technical support guide for 2-Methoxy-N-methylcyclobutan-1-amine HCl. This document is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this compound into their experimental workflows. The unique structural features of this molecule—specifically the strained cyclobutane ring and the secondary amine hydrochloride—present distinct stability challenges that must be understood to ensure data integrity and the success of your research.

The cyclobutane scaffold is characterized by significant ring strain due to deviations from the ideal sp³ bond angle of 109.5°.[1] This inherent strain can render the molecule susceptible to ring-opening reactions under certain conditions.[2] Furthermore, the secondary amine and methoxy ether functionalities are potential sites for oxidative and hydrolytic degradation, respectively.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you anticipate and address potential stability issues. Our goal is to equip you with the foundational knowledge and practical steps to maintain the integrity of 2-Methoxy-N-methylcyclobutan-1-amine HCl in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary theoretical degradation pathways for 2-Methoxy-N-methylcyclobutan-1-amine HCl in solution?

Answer: Based on its chemical structure, 2-Methoxy-N-methylcyclobutan-1-amine HCl has three primary sites susceptible to degradation: the cyclobutane ring, the secondary amine, and the methoxy group. While specific experimental data for this molecule is not publicly available, we can hypothesize the following degradation pathways based on established chemical principles.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation.[3] In the presence of oxidizing agents (e.g., peroxides, dissolved oxygen, metal ions), it can be converted to the corresponding N-oxide or other related impurities. This is a common degradation pathway for amine-containing active pharmaceutical ingredients (APIs).[4][5][6]

  • Hydrolytic Degradation (Acid/Base Mediated):

    • Ether Cleavage: Under strong acidic conditions and potentially elevated temperatures, the methoxy (ether) group could undergo cleavage.

    • Ring Opening: The high ring strain of the cyclobutane ring makes it more susceptible to ring-opening reactions compared to less strained systems like cyclopentane or cyclohexane.[2][7] This could be catalyzed by acidic or basic conditions, leading to the formation of linear, open-chain impurities.

  • Photodegradation: Exposure to UV or visible light can sometimes provide the energy needed to induce degradation, potentially through radical mechanisms involving the amine or the strained ring.[4]

Below is a diagram illustrating these hypothetical pathways.

G cluster_main Hypothetical Degradation Pathways cluster_products Parent 2-Methoxy-N-methyl- cyclobutan-1-amine HCl N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Product Parent->Ring_Opened Acid/Base Hydrolysis (Ring Strain Relief) Ether_Cleavage Ether Cleavage Product (Alcohol) Parent->Ether_Cleavage Strong Acid Hydrolysis G cluster_prep 1. Sample Preparation cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 100 µg/mL Working Solution Stock->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (60°C, Solid & Solution) Photo Photolytic (ICH Q1B Light Box) Quench Quench Reaction / Neutralize Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze via Stability-Indicating RP-HPLC-UV Quench->HPLC Data Calculate % Degradation & Identify Impurity Peaks HPLC->Data

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

  • Prepare Samples: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Expose to Stress Conditions: Dispense the solution into separate vials for each condition. Include an unstressed control sample kept at -20°C in the dark.

Stress ConditionReagent / ConditionTemperatureRecommended Duration (with time points)Quenching Step
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hoursNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room Temp8, 24, 48 hoursAdd antioxidant (e.g., sodium bisulfite)
Thermal N/A (Solution & Solid)60°C1, 3, 7 daysCool to room temperature
Photolytic ICH Q1B compliant chamberRoom TempExpose to 1.2 million lux hours & 200 W h/m² UVN/A
  • Analyze Samples:

    • At each time point, withdraw an aliquot.

    • Perform the quenching step as described in the table to stop the degradation reaction.

    • Dilute all samples to the same final concentration.

    • Analyze immediately by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [8]

Q5: What is a good starting point for an HPLC method to monitor the stability of this compound?

Answer: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach for stability analysis. [9][10] Recommended Starting HPLC Method:

  • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will help elute both the polar parent compound and potentially less polar degradation products.

  • Flow Rate: 0.3-1.0 mL/min (depending on column ID).

  • Column Temperature: 30-40°C to ensure reproducible retention times.

  • Injection Volume: 1-10 µL.

  • Detection: UV Diode Array Detector (DAD) or Photodiode Array (PDA). Monitor at multiple wavelengths (e.g., 210 nm, 220 nm, 254 nm) to ensure all components are detected. A DAD/PDA is crucial for assessing peak purity.

  • Method Validation: Once developed, the method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to be considered "stability-indicating". [11]

References

  • Discuss the stability and reaction of cyclobutane. Filo.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Biological Archives.
  • Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences.
  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. University of Malaya Research Repository.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.
  • Development and validation of an analytical method for the stability of duloxetine hydrochloride. Taylor & Francis Online.
  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
  • Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. Benchchem.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-N cross-coupling reactions involving sterically demanding cyclobutane amines. The unique structural rigidity and steric bulk of the cyclobutane motif present significant challenges for carbon-nitrogen bond formation, a crucial transformation in the synthesis of novel therapeutics and complex organic molecules.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these demanding coupling reactions, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination.[3][4] We will explore the mechanistic hurdles imposed by steric hindrance and provide a framework of actionable, field-proven strategies to achieve success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when first approaching the coupling of cyclobutane amines.

Q1: My Buchwald-Hartwig amination with a cyclobutylamine is failing or giving very low yields. What are the primary reasons?

Low yields in these reactions typically stem from the inherent steric congestion around the nitrogen atom of the cyclobutylamine. This steric bulk directly impedes key steps in the catalytic cycle. The main culprits are:

  • Slow Reductive Elimination: The final, product-forming step is often the rate-limiting step for sterically hindered substrates.[5][6] The bulky cyclobutyl group can make it difficult for the C-N bond to form and release the product from the palladium center.

  • Inefficient Oxidative Addition: While often less of an issue than reductive elimination, highly substituted aryl halides can also present challenges for the initial step of the catalytic cycle.[7]

  • Catalyst Inhibition or Decomposition: The amine itself can sometimes coordinate too strongly to the palladium center, acting as a ligand and inhibiting catalytic activity.[8] Inefficient catalysis can also lead to the formation of palladium black (inactive Pd(0)), effectively killing the reaction.[9]

  • Suboptimal Ligand Choice: This is the most common and critical failure point. Standard phosphine ligands are often not bulky enough to promote the necessary catalytic steps for hindered substrates.[9][10]

Q2: What is the single most critical factor for successfully coupling a bulky cyclobutylamine?

Without question, the choice of ligand is the most critical parameter. The ligand's structure dictates the geometry and electronic properties of the palladium catalyst. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[7][10][11] These ligands serve multiple functions:

  • They promote the challenging reductive elimination step by creating a sterically crowded environment around the metal center.[7]

  • They stabilize the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle and preventing catalyst decomposition.[7]

  • Their electron-donating nature increases the electron density on the palladium, which can facilitate oxidative addition.[7]

Q3: How does the cyclobutane ring's steric profile specifically impact the Buchwald-Hartwig mechanism?

The rigid, four-membered ring of cyclobutane holds its substituents in relatively fixed positions, unlike more flexible alkyl chains. This creates a persistent zone of steric hindrance around the amine nitrogen. In the context of the catalytic cycle, this manifests in two key areas:

  • Amine Coordination & Deprotonation: The amine must first coordinate to the palladium(II)-aryl halide complex. Steric bulk can slow this association. Subsequently, the base must access the N-H proton for deprotonation to form the palladium-amido complex.

  • Reductive Elimination: This is the most severely affected step. For the C-N bond to form, the aryl group and the amido group must be positioned correctly around the palladium center. The bulky cyclobutyl group can create a high-energy transition state for this step, dramatically slowing down the reaction and catalyst turnover.[5][12]

Q4: Are there viable alternatives to palladium catalysis for these challenging C-N couplings?

Yes, while palladium catalysis is the most developed and broadly applied method, other transition metals can be effective. Copper-catalyzed C-N coupling (Ullmann-type reactions) has seen a resurgence with the development of new ligand systems that can accommodate sterically hindered partners.[13] These reactions can sometimes offer complementary reactivity to palladium systems and may be successful when palladium fails. However, they often require higher reaction temperatures. For specific applications, other methods like C-H amination or hydroamination might also be considered, though these represent different synthetic strategies.[14][15][16]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting based on common experimental observations.

Symptom: Low or No Conversion of Starting Materials

The persistence of starting materials is the most common sign of a failed reaction. The following workflow can help diagnose the issue.

Troubleshooting_Low_Conversion start Low / No Conversion check_catalyst Is the Catalyst System Optimized for Hindered Substrates? start->check_catalyst First Check change_ligand Action: Screen Bulky Biarylphosphine Ligands (e.g., G3/G4 XPhos, RuPhos, AdBippyPhos) check_catalyst->change_ligand No check_base Is the Base Appropriate? check_catalyst->check_base Yes change_base Action: Switch to a Stronger, Non-nucleophilic Base (e.g., LHMDS, K3PO4) check_base->change_base No check_conditions Are Reaction Conditions Sufficiently Forcing? check_base->check_conditions Yes change_conditions Action: Increase Temperature (80-120 °C) and/or Reaction Time (12-24h) check_conditions->change_conditions No check_reagents Are Reagents & Solvents Pure and Anhydrous? check_conditions->check_reagents Yes purify_reagents Action: Use Fresh, Dry Solvents and High-Purity Reagents. Degas Thoroughly. check_reagents->purify_reagents No

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause 1: Ineffective Catalyst System

The combination of palladium precursor and ligand is paramount. For cyclobutane amines, standard ligands like PPh₃ or even bidentate ligands like BINAP may be insufficient.[3][17]

  • Solution: Employ bulky, electron-rich monophosphine biaryl ligands. Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they lead to cleaner formation of the active catalytic species.[9][18]

Table 1: Ligand Selection Guide for Hindered Aminations

LigandKey Structural FeaturesApplication Notes for Cyclobutane Amines
XPhos Bulky di-isopropylphenyl groups on biaryl backboneA robust, general-purpose ligand for many challenging couplings. Often a good first choice for screening.
RuPhos Contains a dicyclohexylphosphine and di-isopropoxy groupsThe alkoxy groups can help stabilize the catalyst. Very effective for hindered substrates.
AdBippyPhos Adamantyl groups on a bipyrazole backboneThe adamantyl groups provide extreme bulk. Can be effective for ortho-substituted aryl halides and may suppress side reactions.[6]
cataCXium A Di-adamantyl phosphine on a carbazole backboneHighly effective for activating less reactive aryl chlorides due to its steric bulk and electron-rich nature.

Possible Cause 2: Inappropriate Base Selection

The base plays a crucial role: it must be strong enough to deprotonate the amine (or the Pd-amine complex) without causing side reactions or degrading the substrate or catalyst.[9]

  • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common starting point, but can be problematic with base-sensitive functional groups.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative for hindered amines as it is very strong and bulky, minimizing side reactions. Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) may be effective with more reactive aryl halides (iodides, bromides) and can improve functional group tolerance.[11][19]

Possible Cause 3: Insufficient Thermal Energy

Sterically hindered reactions have a higher activation energy for the rate-limiting reductive elimination step. Room temperature conditions are rarely sufficient.

  • Solution: These reactions typically require heating. A temperature range of 80-110 °C is a good starting point.[9] If conversion is still low, cautiously increasing the temperature to 120 °C in a high-boiling solvent like toluene or dioxane may be necessary. Microwave irradiation can also be a powerful tool to accelerate these slow reactions.[7]

Symptom: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)

The appearance of side products indicates that the desired catalytic cycle is being intercepted by unproductive pathways.

Possible Cause 1: Catalyst Decomposition

If you observe the formation of a fine black precipitate (palladium black), your catalyst is decomposing and falling out of the catalytic cycle.[9]

  • Solution:

    • Switch to a more robust ligand: Bulky biarylphosphine ligands are designed to stabilize the active Pd(0) species and prevent this decomposition.[7]

    • Use a pre-catalyst: This ensures more efficient entry into the catalytic cycle.

    • Lower the temperature: Excessively high temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction longer at a slightly lower temperature (e.g., 90-100 °C).[9]

Possible Cause 2: Hydrodehalogenation (Ar-X → Ar-H)

This side reaction, where the aryl halide is reduced, can occur if β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination, or if other undesired reduction pathways are active.

  • Solution: The choice of ligand is key to promoting rapid reductive elimination, which will outcompete side reactions.[12] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen and moisture can contribute to off-cycle processes.

Part 3: Optimized Experimental Protocols

These protocols provide a starting point for the successful coupling of cyclobutane amines. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as organometallic catalysts are sensitive to air and moisture. [9]

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Cyclobutylamine

This protocol uses a well-established catalyst system known for its effectiveness with hindered substrates.

Materials:

  • Aryl Bromide (1.0 eq)

  • Cyclobutylamine (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 1.8 eq)

  • Anhydrous Toluene or 1,4-Dioxane (to make a 0.1 - 0.5 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk flask or vial, add the aryl bromide, XPhos Pd G3 precatalyst, and LiHMDS.

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add the anhydrous solvent, followed by the cyclobutylamine.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[9]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting. The steric bulk of the cyclobutylamine primarily affects the final, turnover-limiting step.

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)-X (L) Pd0->OA_complex Ar-X Amine_complex [Ar-Pd(II)-NHR'R'']+ (L) OA_complex->Amine_complex + Amine Amido_complex Ar-Pd(II)-NR'R'' (L) Amine_complex->Amido_complex + Base, - HBX Amido_complex->Pd0 Ar-NR'R'' OA_label Oxidative Addition RE_label Reductive Elimination Deprot_label Base-mediated Deprotonation Coord_label Amine Coordination steric_clash STERIC HINDRANCE from Cyclobutane makes this step rate-limiting! steric_clash->Amido_complex

Caption: The Buchwald-Hartwig cycle. The red arrow indicates the sterically hindered, often rate-limiting, reductive elimination step.

The bulky ligands (L) are crucial because they create a strained coordination sphere around the palladium center in the Ar-Pd(II)-NR'R'' complex. This strain is relieved upon reductive elimination, lowering the activation energy of this difficult step and accelerating catalyst turnover. By making the desired pathway faster, these ligands ensure that off-cycle decomposition and side reactions are less likely to occur.[7][12]

References
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Source not specified).
  • Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry.
  • Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. PMC.
  • Synthesis of Cyclobutane-Containing Tricyclic β-Lactams via an Iron-Catalyzed [2+2] Cycloaddition. (Source not specified).
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
  • Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols. Benchchem.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate.
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University.
  • A versatile catalyst system for Suzuki–Miyaura syntheses of sterically hindered biaryls employing a cyclobutene-1,2-bis(imidazolium) salt. Chemical Communications (RSC Publishing).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.
  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • A cooperative approach to C–N bond formation. Research Explorer The University of Manchester.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (Source not specified).
  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. (Source not specified).
  • NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science (RSC Publishing).

Sources

Technical Support Center: Residual Solvent Removal from Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Purification & Solid-State Characterization of Amine HCl Salts

Diagnostic Triage: Identify Your Problem

Before attempting a removal protocol, you must characterize the nature of the trapped solvent. Amine hydrochloride salts are notorious for two distinct solvent retention mechanisms: Surface Adsorption (common in amorphous/oily solids) and Solvates (solvent incorporated into the crystal lattice).

Workflow 1: The TGA/DSC Decision Matrix

Use this logic flow to interpret your thermal analysis data and select the correct removal strategy.

TGA_Decision_Tree Start Start: Run TGA & DSC (10°C/min, N2 purge) Step1 Observe TGA Weight Loss Start->Step1 IsStep Is weight loss a distinct, sharp step? Step1->IsStep Surface Gradual/Broad Weight Loss IsStep->Surface No Stoich Calculate Molar Ratio (Solvent : API) IsStep->Stoich Yes Wet DIAGNOSIS: Surface Solvent (Trapped in Amorphous/Gum) Surface->Wet IsInteger Is ratio near integer? (e.g., 0.5, 1.0) Stoich->IsInteger Solvate DIAGNOSIS: Solvate/Hydrate (Crystal Lattice Inclusion) IsInteger->Solvate Yes IsInteger->Wet No Action_Solvate Action: Recrystallization (Break Lattice) Solvate->Action_Solvate Action_Wet Action: Vacuum Drying / Azeotropic Distillation Wet->Action_Wet

Figure 1: Diagnostic logic for distinguishing between lattice-bound solvates and surface-trapped solvents using Thermogravimetric Analysis (TGA).

Troubleshooting Guides & FAQs

Issue 1: The "Sticky" Situation (Oiling Out)

User Complaint: "I tried to recrystallize my amine HCl salt to remove ethyl acetate, but it separated into a gummy oil at the bottom of the flask instead of crystals."

The Science: Amine salts are ionic and highly polar. When they "oil out," they have formed a liquid phase that is rich in product and solvent, often due to high supersaturation or the presence of impurities that lower the melting point. This oil traps solvent aggressively.

Protocol: The "Dual-Temperature" Reslurry Do not simply cool the mixture further; this increases viscosity and traps solvent.

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of a polar solvent like Methanol if necessary).

  • Seed at Cloud Point: Cool slowly. As soon as you see turbidity (cloudiness), add seed crystals of the pure salt.

  • Ostwald Ripening: Hold the temperature constant at this cloud point for 1-2 hours. This allows the oil droplets to transfer mass to the growing crystal lattice, rejecting the impurity solvent.

  • Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.

Issue 2: Removing High-Boiling Solvents (DMSO/DMF)

User Complaint: "I used DMSO for the salt formation. I can't rotovap it off, and I can't heat it above 100°C without degradation."

The Science: DMSO (bp 189°C) and DMF (bp 153°C) have high boiling points and form strong hydrogen bonds with amine salts. Direct evaporation is rarely successful and risks thermal degradation.

Protocol: Displacement Washing (The "Reslurry" Method) Instead of evaporating the solvent, displace it with a lower-boiling anti-solvent in which the salt is insoluble.

ParameterRecommended SolventWhy?
Displacement Solvent Isopropyl Acetate (IPAc) or MTBE Amine HCl salts are typically insoluble in these; they are miscible with DMSO/DMF.
Volume 10V - 15VHigh dilution is required to break the DMSO solvation shell.
Temperature Ambient (20-25°C)Heating increases solubility of the salt, leading to yield loss.

Step-by-Step:

  • Precipitate the salt from the reaction mixture (if not already solid).

  • Filter the solid. Do not dry yet.

  • Transfer the wet cake back to a flask.

  • Add 10 volumes of IPAc or MTBE.

  • Stir vigorously for 2-4 hours. The DMSO diffuses from the solid surface into the bulk solvent.

  • Filter and repeat if DMSO levels (checked by GC) are >5000 ppm.

Issue 3: Thermal Instability (Loss of HCl)

User Complaint: "My salt turns yellow and the pH changes when I dry it in the oven at 60°C."

The Science: Amine hydrochlorides exist in an equilibrium:



Applying heat and vacuum shifts this equilibrium to the right (Le Chatelier’s principle), removing HCl gas and leaving the free base (which oxidizes/yellows) or degrading the product.

Protocol: Low-Temp Azeotropic Drying Use a solvent carrier to remove water/solvent at low temperatures without vacuum stress on the HCl bond.

Azeotrope_Workflow Input Wet Amine HCl Salt AddSolvent Add Toluene or Cyclohexane Input->AddSolvent Distill Rotovap at 40°C (Azeotropic Removal) AddSolvent->Distill Forms low BP azeotrope with H2O Distill->AddSolvent Repeat 2-3x Result Dry Crystalline Salt Distill->Result

Figure 2: Azeotropic drying cycle. Toluene forms an azeotrope with water (bp 85°C) and ethanol (bp 76.7°C), allowing removal at lower bath temperatures than the pure solvents require.

Critical Note: Avoid using strong base traps (like KOH) inside the vacuum oven chamber if your salt is weak. The base will scavenge HCl gas, accelerating the dissociation of your salt. Use


 (phosphorus pentoxide) instead, which targets water specifically.

Regulatory Reference: ICH Q3C (R8)[1][2][3][4][5]

When validating your removal process, ensure your residual levels meet the International Council for Harmonisation (ICH) guidelines.

Solvent ClassSolvent ExamplesLimit (PDE)Concern
Class 1 Benzene, CCl4Avoid Carcinogenic/Toxic.[1]
Class 2 Methanol, Acetonitrile, DCM, TolueneLimited Neurotoxic/Teratogenic. Limits range from 290 ppm (DCM) to 3000 ppm (Methanol).
Class 3 Ethanol, Acetone, Ethyl Acetate, DMSO< 5000 ppm Low toxic potential.

Note: The R8 revision (2021) added limits for 2-Methyltetrahydrofuran (Class 3), Cyclopentyl methyl ether (Class 2), and Tert-butyl alcohol (Class 2).

References

  • International Council for Harmonisation (ICH). (2021).[2][1] ICH Q3C (R8) Guideline for Residual Solvents.[3][4][2][1] Retrieved from [Link]

  • Giron, D. (2002). Applications of Thermogravimetry and Differential Scanning Calorimetry in Transfusion of Polymorphs and Solvates. Journal of Thermal Analysis and Calorimetry. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 9: Crystallization and Purification). [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Sources

Technical Support Center: Stereocontrolled Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Controlling Stereochemistry in Substituted Cyclobutane Synthesis Ticket Volume: High (Due to Woodward-Hoffmann constraints and conformational flexibility)

Introduction: The Geometry of Strain

Welcome to the Cyclobutane Synthesis Support Center. You are likely here because your 4-membered ring formation is yielding a racemic mess or the wrong diastereomer.

Cyclobutane synthesis is deceptively difficult. Unlike the robust Diels-Alder [4+2], the thermal [2+2] cycloaddition is symmetry-forbidden (supra-supra) and requires specific activation (ketenes, Lewis acids) or photochemical excitation. Furthermore, the cyclobutane ring is not planar; it exists in a "puckered" conformation (


30° dihedral angle) to relieve torsional strain. This puckering dictates the facial selectivity of subsequent functionalizations.

This guide treats your synthetic challenges as "Support Tickets." Select the module below that matches your current experimental bottleneck.

Module 1: Photochemical [2+2] Cycloadditions

Core Issue: "I have poor enantiocontrol, or my background racemic reaction is outcompeting my catalyst."

Diagnostic Workflow

Before troubleshooting, verify your method of activation. Are you relying on direct excitation (UV) or sensitized triplet energy transfer?

Photo_Workflow Start Substrate Analysis Enone Enone/Enimide? Start->Enone Direct Direct Excitation (High Energy UV) Enone->Direct No Catalyst Cat Catalytic Method? Enone->Cat Chiral Catalyst Racemic Racemic/Poor Selectivity Direct->Racemic Result Chromophore Chromophore Activation (Red-Shifted Abs) Cat->Chromophore Lewis Acid (Bach Method) Triplet Triplet Sensitization (Energy Transfer) Cat->Triplet Sensitizer (Yoon Method)

Figure 1: Decision matrix for photochemical activation strategies. Select the catalytic pathway to avoid racemic background noise.

Ticket #101: "The Racemic Background Reaction is Dominating"

User Report: "I added a chiral Lewis Acid (LA) to my [2+2] photocycloaddition, but I'm still getting <10% ee. It seems the uncatalyzed reaction is happening faster than the catalyzed one."

Root Cause: Standard UV irradiation excites both the free substrate and the catalyst-bound substrate. Since the free substrate is often in large excess, the racemic background reaction (uncatalyzed) dominates.

Troubleshooting Protocol (The "Chromophore Activation" Fix):

  • Shift the Wavelength: You must exploit the bathochromic shift (Red Shift). When a Lewis Acid (e.g., chiral oxazaborolidine) binds to a carbonyl group (enone), the LUMO is lowered, and the absorption maximum (

    
    ) shifts to a longer wavelength.
    
  • Filter the Light: Use a cut-off filter or a specific LED source that emits only at the wavelength where the complex absorbs, but the free substrate does not.

    • Example: If free enone absorbs at 300 nm and the LA-enone complex absorbs at 360 nm, irradiate at 360 nm. The free enone becomes transparent to the light, stopping the racemic background reaction.

Key Reference: Bach and co-workers demonstrated this with chiral oxazaborolidines, achieving high ee by selectively exciting the Lewis acid complex (See Ref 1).

Ticket #102: "Poor Head-to-Head (HH) vs. Head-to-Tail (HT) Regioselectivity"

User Report: "I am dimerizing cinnamic acid derivatives and getting a mix of HH and HT isomers."

Solution: Regioselectivity in photodimerization is often dictated by the alignment of dipoles or steric bulk in the exciplex.

  • Solid State Template: If solution phase fails, crystallize the substrate. Topochemical postulates state that reaction occurs only if double bonds are parallel and within 4.2 Å.

  • Covalent Tethers: Temporarily tether the two alkenes (e.g., via a silicon or acetal linker). This forces an intramolecular reaction, usually favoring the cis-fused product. The tether can be cleaved post-synthesis.[1]

Module 2: Lewis Acid-Catalyzed Thermal [2+2]

Core Issue: "My reaction stops at 50% conversion or requires stoichiometric catalyst."

Ticket #201: "Product Inhibition in Ketene-Alkene Cycloadditions"

User Report: "I am trying to react a ketene with an alkene using a Lewis Acid. The reaction works but requires 1.0 equivalent of catalyst. Can I make this catalytic?"

Root Cause: Cyclobutanone products are often better Lewis bases than the starting ketene/alkene. The product binds irreversibly to the Lewis Acid catalyst, poisoning it.

Troubleshooting Protocol:

  • Switch to Allenoates: Instead of ketenes, use electron-deficient allenes (allenoates).[2] They are less prone to product inhibition in specific catalytic cycles.

  • Bulky Lewis Acids: Use bulky Aluminum or Titanium catalysts (e.g., TADDOL-derived or BINOL-derived). The steric bulk can destabilize the product-catalyst complex, facilitating turnover.

  • Substrate Class: If using ketenes, acknowledge that stoichiometric Lewis Acid (e.g.,

    
    ) is often the industry standard for high diastereocontrol, even if not "green."
    

Data: Thermal vs. Photochemical Selectivity

FeatureThermal (Lewis Acid)Photochemical (Direct/Sensitized)
Substrate Requirement Activated (Ketene, Allenoate, Enamine)Conjugated (Enone, Styrene)
Mechanism Concerted (

) or Stepwise (Zwitterionic)
Stepwise (Diradical)
Major Challenge Product InhibitionRacemic Background
Stereocontrol Ligand-controlled (Sterics)Template/H-bond controlled

Module 3: Post-Synthetic C-H Functionalization

Core Issue: "I can't make the cyclobutane ring directly. I need to functionalize an existing ring, but I'm losing stereochemistry."

Ticket #301: "Controlling Stereochemistry during C-H Arylation"

User Report: "I have a cyclobutane carboxylic acid. I want to arylate the ring, but I need the aryl group cis to the carboxylate."

Root Cause: Cyclobutanes are puckered. The C-H bonds are not equivalent. Directing groups (DG) will guide the metal catalyst to the closest accessible C-H bond.

The "Baran" Protocol (Pd-Catalyzed Arylation):

  • Install the Directing Group: Convert your carboxylic acid to an 8-aminoquinoline amide (strong bidentate DG).

  • Conformational Lock: The puckered geometry places the cis C-H bond in proximity to the Palladium center coordinated to the DG.

  • Execution:

    • Catalyst:

      
      
      
    • Oxidant:[3]

      
       or Benzoquinone
      
    • Solvent: t-Amyl alcohol (prevents ring opening compared to polar solvents).

  • Result: Exclusive cis-arylation relative to the directing group. To get trans, you generally must epimerize the center after installation or use a different starting diastereomer.

CH_Activation Substrate Cyclobutane Carboxylic Acid DG_Install Install 8-AQ (Directing Group) Substrate->DG_Install Pd_Cycle Pd(II) Insertion (Cis-Selective) DG_Install->Pd_Cycle Puckered Geometry Guides Pd Product Cis-Arylated Cyclobutane Pd_Cycle->Product

Figure 2: Logic flow for Directed C-H Functionalization of Cyclobutanes (Ref 3).

References

  • Enantioselective C

    • Source: Bach, T. et al.
    • Context: Chromophore activation strategy using chiral Lewis acids.[4]

    • Link:[Link]

  • Visible Light Photocatalysis of [2+2] Styrene Cycloadditions.

    • Source: Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P., J. Am. Chem. Soc.2008, 130, 12886.
    • Context: Triplet sensitization methods for stereocontrol.[4]

    • Link:[Link]

  • Scalable, Stereocontrolled Synthesis of Cyclobutanes via C–H Activ

    • Source: Gutekunst, W. R., & Baran, P. S., J. Am. Chem. Soc.2011, 133, 19076.
    • Context: Using directing groups to functionalize existing cyclobutane rings.[5][6]

    • Link:[Link]

  • Asymmetric Aminoc

    • Source: Rigotti, T., Mas-Ballesté, R., & Alemán, J., ACS Catal.[7]2020 , 10, 5335.[7][8]

    • Context: Iminium ion catalysis and EDA complexes.[7]

    • Link:[Link]

  • Lewis Acid-Promoted [2+2] Cycloadditions of Allenes and Ketenes.

    • Source: Nelson, S. G. et al., Acc. Chem. Res.2023, 56, 2236.
    • Context: Thermal methods and troubleshooting product inhibition.[9]

    • Link:[Link]

Sources

Technical Support Center: Resolution of 2-Methoxy-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: chiral-C4-amine-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Chiral Technologies

Executive Summary & Chemical Profile

Welcome to the Chiral Technologies Support Hub. You are likely working with 2-methoxy-N-methylcyclobutan-1-amine , a strained secondary amine often used as a scaffold in fragment-based drug discovery.

Before attempting resolution, you must recognize that this molecule possesses two chiral centers (


 and 

).[1] This results in four distinct stereoisomers:
  • Cis-Diastereomer: (1R,2S) and (1S,2R) pair (Enantiomers).[1]

  • Trans-Diastereomer: (1R,2R) and (1S,2S) pair (Enantiomers).

Critical Warning: Most synthetic routes (e.g., [2+2] cycloadditions or nucleophilic substitution on cyclobutenes) produce a mixture of cis and trans diastereomers.[1] You must separate the diastereomers (via achiral flash chromatography or distillation) before attempting enantiomeric resolution.

Chemical Profile
PropertyValue (Approx.)Implication for Resolution
pKa (Conj. Acid) ~10.5 - 10.9Strong base; requires strong resolving acids (e.g., Tartaric, DTTA).[1]
Ring Strain ~26 kcal/molAvoid harsh Lewis acids or temps >100°C to prevent ring opening.
Solubility High in alcohols/waterSalt formation requires non-polar anti-solvents (MTBE, EtOAc).[1]
UV Cutoff Low (<210 nm)Detection requires derivatization or CAD/ELSD detectors if HPLC is used.

Stereochemical Landscape

Understanding your mixture is the first step. The diagram below illustrates the hierarchy of separation required for this specific scaffold.

Stereochemistry cluster_0 Step 1: Achiral Separation (Flash/Distillation) cluster_1 Step 2: Chiral Resolution Root Crude Reaction Mixture (4 Isomers) CisRac Cis-Racemate (1R,2S) + (1S,2R) Root->CisRac Silica Gel (Diastereomers) TransRac Trans-Racemate (1R,2R) + (1S,2S) Root->TransRac CisE1 (1R,2S) Enantiomer A CisRac->CisE1 Chiral HPLC or Salt Res. CisE2 (1S,2R) Enantiomer B CisRac->CisE2 TransE1 (1R,2R) Enantiomer C TransRac->TransE1 TransE2 (1S,2S) Enantiomer D TransRac->TransE2

Figure 1: Separation hierarchy. Attempting to resolve all 4 isomers simultaneously on a chiral column is inefficient. Isolate the diastereomer of interest first.

Method A: Chromatographic Resolution (HPLC/SFC)

Best for: Analytical checks, <10g scale purification, and high-purity requirements.[1]

Protocol: Column Screening Strategy

Cyclobutane amines are "sticky" on silica due to the exposed nitrogen lone pair. You must use a basic additive.

Recommended Stationary Phases:

  • Primary: Immobilized Amylose (e.g., CHIRALPAK® IA/IG) - Robust, allows wider solvent range.[1]

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).[1]

Mobile Phase Conditions:

  • Mode: Normal Phase (Alkane/Alcohol).

  • Base Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA). Crucial for peak shape.

  • Temperature: 25°C (Low temperature improves selectivity for flexible rings).

Troubleshooting Guide: HPLC
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA to 0.2%. Switch to an immobilized column (IA) to allow stronger modifiers like DCM.
No Separation Conformational flippingLower temperature to 10°C to "freeze" the cyclobutane pucker.
Low Detection Lack of chromophoreDerivatize with Benzoyl Chloride (adds UV active group) or use Refractive Index (RI) detection.

Method B: Classical Resolution (Diastereomeric Salts)

Best for: >100g scale, manufacturing, and cost-reduction.[1]

Since the amine is secondary and relatively basic, it forms stable salts with chiral carboxylic acids.[1]

The "Dutch Resolution" Screening Protocol

Do not rely on a single acid. Use a family of resolving agents to encourage crystallization.

Step 1: The Acid Screen (0.1 mmol scale) Test the following acids in EtOH and iPrOH :

  • L-Tartaric Acid (Inexpensive, first choice).

  • Dibenzoyl-L-tartaric acid (L-DBTA) (Bulky, good for steric discrimination).

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (Often superior for lipophilic amines).

  • (S)-Mandelic Acid .

Step 2: Optimization (The "Oiling Out" Fix) Cyclobutane amines often form oils rather than crystals because the flexible ring disrupts lattice packing.

Workflow Diagram:

SaltResolution Start Racemic Amine (1.0 eq) Mix Add Acid (0.6 eq) Solvent: EtOH Start->Mix Check Observation? Mix->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out (Phase Sep) Check->Oil Goo Clear Clear Solution Check->Clear None Recryst Recrystallize Check ee% Crystals->Recryst Seed Add Seed Crystal or Change Solvent Oil->Seed Conc Concentrate or Add MTBE Clear->Conc Seed->Crystals Conc->Crystals

Figure 2: Workflow for handling salt formation. Note that "Oiling Out" is the most common failure mode for this specific amine class.

Method C: Derivatization for Absolute Configuration

Best for: Determining (R) vs (S) when no reference standard exists.

You cannot assume the elution order. You must determine the absolute configuration using NMR spectroscopy.

Protocol:

  • React 10 mg of your resolved amine with (S)-Mosher's Acid Chloride (MTPA-Cl).

  • Prepare the NMR sample in

    
    .
    
  • Analyze

    
     NMR:  Look at the N-Methyl doublet and the cyclobutane methine protons. The magnetic anisotropy of the phenyl ring in the Mosher auxiliary will shift protons upfield or downfield depending on the spatial arrangement.
    
  • Compare: Compare the chemical shifts (

    
    ) of the (S)-MTPA derivative of Enantiomer A vs Enantiomer B. Use the 
    
    
    
    model to assign configuration.

Frequently Asked Questions (FAQ)

Q: My salt is oiling out. What is the specific fix for cyclobutanes? A: Cyclobutanes are flexible. The "oil" is a supersaturated liquid phase.

  • Heat/Cool Cycles: Heat the oil to reflux until dissolved, then cool very slowly (1°C/min).

  • Switch Solvents: If using EtOH, switch to MeCN (Acetonitrile).[1] MeCN is excellent for amine salts as it is polar but does not hydrogen bond strongly, often forcing crystallization.[1]

Q: Can I use Enzymatic Resolution? A: Yes. Lipase B from Candida antarctica (CAL-B) is effective for acylating secondary amines.

  • Reaction: Amine + Ethyl Acetate (solvent/donor) + CAL-B.

  • Mechanism: The enzyme will typically acylate one enantiomer (usually R) to the amide, leaving the S-amine unreacted. You can then separate the neutral amide from the basic amine via acid extraction.

Q: Why is the methoxy group important? A: The 2-methoxy group provides a "handle" for chiral recognition. In HPLC, it can hydrogen bond with the carbamate N-H of the stationary phase.[1] In salt resolution, it alters the pKa and solubility profile.[1] Do not ignore it; it aids separation compared to the bare cyclobutylamine.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for salt resolution protocols).

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. 1

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. 2

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control. 3

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. 4

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane amines serve as critical bioisosteres in modern drug discovery, often replacing unstable alkenes or flexible alkyl chains to improve metabolic stability and potency. However, their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges due to ring strain energy (~26.3 kcal/mol) .

Unlike acyclic amines or larger cycloalkanes (cyclopentane/cyclohexane), cyclobutane amines undergo distinct retro-[2+2] cycloelimination and ring-opening fragmentation pathways. This guide provides a comparative analysis of these fragmentation patterns, offering a self-validating experimental protocol to distinguish cyclobutane motifs from isomeric alternatives.

Part 1: The Physics of Fragmentation (Theoretical Framework)

To interpret the mass spectrum of a cyclobutane amine, one must understand the thermodynamic driving force: Ring Strain Release.

Comparative Strain Energy

The fragmentation intensity and pathway are directly correlated to the relief of internal strain upon ionization and collision.

Ring SystemStrain Energy (kcal/mol)Primary Fragmentation Driver
Cyclobutane 26.3 Ring Opening & Ethylene Loss (

)
Cyclopropane27.5Ring Opening (often indistinguishable from propene)
Cyclopentane6.2Ring Contraction / Radical Loss
Cyclohexane0.1Complex Rearrangement / Hydrogen Loss
The Mechanism: Distonic Ion Formation

While standard amines fragment via simple


-cleavage to form stable iminium ions, cyclobutane amines follow a "Strain-Release" pathway:
  • Protonation: Formation of

    
    .[1]
    
  • Ring Opening: The

    
    -C bond breaks to relieve the 26.3 kcal/mol strain, forming a linear distonic radical cation .
    
  • Elimination: The linear species ejects a neutral ethylene molecule (

    
    ), leaving a characteristic iminium product.
    

Part 2: Diagnostic Fragmentation Patterns

This section compares the fragmentation of Cyclobutylamine (C4 ring) against its acyclic isomer (n-Butylamine ) and its homologue (Cyclopentylamine ).

Comparative Fragment Table
FeatureCyclobutylamine (Isomer A)n-Butylamine (Isomer B)Cyclopentylamine (Homologue)
Parent Ion




Dominant Mechanism Ring Opening + Retro-[2+2]

-Cleavage
Ring Contraction /

Loss
Base Peak (Diagnostic)

(Loss of 28,

)

(

)

(Loss of 17,

)
Secondary Ion

(Loss of

)

(Butyl cation)

(Ring contraction)
Neutral Loss Signature

(Ethylene)

(Propyl)

(Ammonia)
Pathway Visualization

The following diagram illustrates the divergent pathways between Cyclobutane amines and Acyclic amines.

FragmentationPathways Parent_Cyc Cyclobutylamine [M+H]+ m/z 72 Distonic Distonic Cation (Ring Open) Parent_Cyc->Distonic Strain Relief Parent_Acy n-Butylamine [M+H]+ m/z 74 Alpha_Intermediate Alpha-Cleavage Transition Parent_Acy->Alpha_Intermediate Direct Cleavage Prod_Cyc Ethanimine Ion m/z 44 Distonic->Prod_Cyc Retro-[2+2] Neutral_Eth Loss of Ethylene (28 Da) Distonic->Neutral_Eth Prod_Acy Methanimine Ion m/z 30 Alpha_Intermediate->Prod_Acy C-C Bond Break Neutral_Prop Loss of Propyl (43 Da) Alpha_Intermediate->Neutral_Prop

Figure 1: Divergent fragmentation pathways. Cyclobutane amines favor ethylene loss (m/z 44), whereas acyclic amines favor direct alpha-cleavage (m/z 30).

Part 3: Experimental Protocol (Self-Validating)

Standard C18 chromatography often fails to retain small polar amines like cyclobutylamine, leading to ion suppression and poor sensitivity. This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) for retention and Energy-Resolved MS for isomer differentiation.

Chromatographic Conditions (HILIC)
  • Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 60% B over 5 minutes.

    • Why? High organic start ensures retention of the polar amine; ammonium formate provides protons for ionization without suppressing signal.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C (Ensure complete droplet evaporation for small molecules).

Validation Workflow: Energy-Resolved MS (ER-MS)

To conclusively identify a cyclobutane ring against an isomer, you must perform an ER-MS breakdown curve.

Step-by-Step Protocol:

  • Infusion: Infuse the sample at 10 µL/min.

  • Ramp CE: Acquire MS/MS spectra while ramping Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

  • Plot Intensity: Plot the Relative Abundance of the parent ion (

    
    ) vs. CE.
    
  • Analysis:

    • Cyclobutane: Will show a sharp decay in parent ion abundance at lower CE (due to strain) and immediate appearance of the

      
       peak.
      
    • Acyclic/Unstrained: Will show a "softer" decay curve and appearance of

      
       or alkyl chain losses.
      

Workflow cluster_ERMS Energy-Resolved Validation Sample Sample Preparation (In MeOH/H2O) LC HILIC Separation (Retain Polar Amines) Sample->LC MS_Source ESI Source (+3.0 kV) LC->MS_Source Step1 Precursor Selection [M+H]+ MS_Source->Step1 Step2 CE Ramp (5 -> 50 eV) Step1->Step2 Step3 Monitor Neutral Loss (Delta 28 vs Delta 17) Step2->Step3 Decision Data Interpretation Step3->Decision Result_Cy Confirm Cyclobutane (Loss of 28) Decision->Result_Cy High Abundance [M-28] Result_Ot Confirm Isomer (Loss of 17/Alkyl) Decision->Result_Ot High Abundance [M-17]

Figure 2: Experimental workflow for confirming cyclobutane structure using HILIC retention and Energy-Resolved MS.

Part 4: Case Study & Application

Scenario: Differentiating a Cyclobutyl-glycine derivative (Drug Candidate A) from a Cyclopentyl-glycine impurity (Impurity B).

Experimental Observation:

  • Candidate A (Cyclobutyl): Upon MS/MS fragmentation at CE 20eV, the spectrum displays a dominant peak at

    
     corresponding to the loss of 
    
    
    
    . The "half-life" of the parent ion (CE50) is significantly lower due to the 26 kcal/mol strain assisting fragmentation.
  • Impurity B (Cyclopentyl): The spectrum is dominated by the loss of

    
     and 
    
    
    
    . No significant loss of
    
    
    is observed. The ring remains intact until much higher collision energies are applied.

References

  • Fundamental Ring Strain Data

    • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry.
  • Fragmentation of Cyclic Amines

    • McLafferty, F. W., & Tureček, F. (1993). "Interpretation of Mass Spectra." University Science Books. (Standard text confirming -cleavage and ring opening mechanics).
  • Differentiation of Isomeric Amines

    • Zaremba, I., et al.[2] (2019).[2][4] "Differentiation of isomeric heptylamines by in-source collision-induced dissociation." Rapid Communications in Mass Spectrometry.

  • Cyclobutane Specific Fragmentation (Loss of 28)

    • Pálinkó, I., et al.[5] (1998).[5] "Fragmentation of cyclobutane derivatives upon electron impact." Rapid Communications in Mass Spectrometry.

Sources

A Comparative Guide to Elemental Analysis Standards for Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Duality of Amine Hydrochloride Salts

Amine hydrochloride salts represent a cornerstone of the pharmaceutical industry. By converting often poorly water-soluble, basic amine Active Pharmaceutical Ingredients (APIs) into their salt form, their bioavailability and stability are significantly enhanced.[1] This chemical modification, however, introduces a fundamental analytical challenge. The resulting molecule is a hybrid: a complex organic component covalently bonded to an inorganic chloride counter-ion.[2][3]

Confirming the identity, purity, and stoichiometry of these salts is a non-negotiable aspect of quality control and regulatory compliance. Elemental analysis serves as the definitive tool for this purpose, providing a quantitative measure of the core elements—Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl). A deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, incorrect stoichiometry (e.g., a mix of free base and salt), or degradation.[4][5]

This guide provides an in-depth comparison of the industry-standard methodologies for the complete elemental characterization of amine hydrochloride salts. We will move beyond simple procedural descriptions to explore the underlying chemistry, explain the rationale behind specific instrumental parameters, and detail the self-validating systems required for generating trustworthy, reproducible data.

Chapter 1: The Foundation - CHN Analysis by Combustion

The determination of carbon, hydrogen, and nitrogen is the bedrock of organic elemental analysis. The modern standard is Dynamic Flash Combustion, a technique that has replaced slower, more cumbersome methods.[6][7]

The Principle of Combustion Analysis

The sample is weighed precisely into a tin container and dropped into a high-temperature (typically 950-1060°C) combustion reactor.[6] A pulse of pure oxygen is injected, causing the sample to combust instantaneously. The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube containing copper, which converts nitrogen oxides (NOx) to N₂ gas. These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[8]

cluster_0 Combustion & Reduction cluster_1 Separation & Detection Sample Sample in Tin Capsule Furnace Combustion Reactor (950-1060°C + O₂ pulse) Sample->Furnace Gases Combustion Products (CO₂, H₂O, NOx, HCl) Furnace->Gases Scrubber Halogen/Sulfur Scrubber Gases->Scrubber Reduction Reduction Tube (Reduced Copper) GC Gas Chromatography Column Reduction->GC Scrubber->Reduction TCD Thermal Conductivity Detector (TCD) GC->TCD Data Data System (Calculates %C, %H, %N) TCD->Data

Caption: Workflow for CHN Combustion Analysis.

Causality in Experimental Design: Overcoming Challenges with Amine Hydrochlorides

While routine for many organic compounds, the analysis of amine hydrochloride salts requires specific considerations due to the presence of nitrogen and chlorine.

  • Combusting Nitrogen: Heterocyclic nitrogen compounds can be notoriously difficult to combust completely. Modern elemental analyzers address this with advanced furnace designs and optimized oxygen delivery, ensuring the complete conversion of nitrogen to its oxides, which are then reliably reduced to N₂ gas for detection.

  • The Halogen Problem: The presence of chlorine is the most significant challenge. During combustion, it forms corrosive hydrogen chloride (HCl) gas and other volatile halogen species. These can interfere with the reduction tube and the detector. To counteract this, specialized "scrubbing" reagents, such as silver tungstate or silver vanadate, are packed into the combustion tube.[9] These reagents effectively trap halogen and sulfur species, preventing them from progressing through the analytical system.

Experimental Protocol: CHN Analysis

This protocol assumes the use of a modern automated elemental analyzer.

  • System Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents, including a halogen scrubber.

    • Perform a leak check on the system.

    • Calibrate the instrument using a certified organic analytical standard that is free of halogens, such as Acetanilide or BBOT.[7] This establishes the response factors for C, H, and N.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, homogenous amine hydrochloride salt into a tin capsule. The sample must be free of residual solvents, as this will significantly impact the hydrogen and carbon percentages.[10]

    • Fold the capsule to ensure no sample can escape and place it in the autosampler.

  • System Suitability (Self-Validation):

    • Analyze a mid-range weight of the same certified standard used for calibration. The results for C, H, and N must be within the accepted tolerance of the theoretical values (typically ±0.3% absolute) before proceeding.[10] This step validates the system's performance for the analytical run.

  • Analysis:

    • Run the prepared samples. It is best practice to run each sample in duplicate or triplicate to ensure reproducibility.[10]

  • Data Interpretation:

    • Compare the average experimental weight percentages to the theoretical values calculated from the molecular formula. For publication in many scientific journals and for internal quality control, the experimental values should be within ±0.4% of the calculated values.[10][11]

Data Presentation: Theoretical vs. Experimental Values

Table 1: Comparison of Theoretical and Experimental Elemental Composition for a Model Compound (Diphenhydramine HCl, C₁₇H₂₂ClNO).

ElementTheoretical (wt. %)Experimental (wt. %)Deviation (Absolute %)Pass/Fail (±0.4%)
Carbon69.9769.81-0.16Pass
Hydrogen7.597.65+0.06Pass
Nitrogen4.804.71-0.09Pass

Chapter 2: Chloride Determination - Isolating the Counter-Ion

While CHN analysis characterizes the organic portion of the molecule, a separate, specific analysis for the chloride content is essential to confirm the salt stoichiometry. Relying on calculating chlorine "by difference" is not an acceptable practice. Two primary methods dominate this analysis: the modern and highly sensitive Combustion Ion Chromatography (CIC) and the classical potentiometric titration.

Method 1: Combustion Ion Chromatography (CIC)

CIC is the gold standard for halogen determination in complex matrices.[12] It physically separates the combustion process from the detection step, providing unparalleled specificity and sensitivity. The technique is standardized by methods such as ASTM D7359.[13][14][15]

Principle of Operation: The sample undergoes oxidative pyrohydrolytic combustion. The resulting gases, including HCl, are passed through an aqueous absorbing solution.[16] This solution, now containing the chloride ions, is then injected into an ion chromatograph. The chloride is separated from other anions on an anion-exchange column and quantified by a suppressed conductivity detector.[17]

cluster_0 Combustion & Absorption cluster_1 IC Analysis Sample Sample (Solid or Liquid) Furnace Pyrohydrolytic Combustion Furnace Sample->Furnace Gases Gas Stream (HCl) Furnace->Gases Absorber Aqueous Absorption Solution Gases->Absorber Injector IC Autosampler Absorber->Injector Column Anion-Exchange Column Injector->Column Detector Suppressed Conductivity Detector Column->Detector Data Data System (Quantifies Cl⁻) Detector->Data

Caption: The Combustion Ion Chromatography (CIC) Workflow.

Experimental Protocol: Chloride by CIC
  • System Preparation & Calibration:

    • Set up the combustion furnace and ion chromatograph according to the manufacturer's instructions.

    • Prepare a series of aqueous chloride standards from a NIST-traceable source.

    • Generate a calibration curve by injecting the standards into the IC system. The correlation coefficient (r²) should be >0.999.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the amine hydrochloride salt (typically 1-5 mg, depending on expected concentration) into a sample boat.

  • System Suitability (Self-Validation):

    • Combust a certified reference material with a known chlorine content to verify the entire end-to-end process, from combustion to detection.

    • Inject a check standard into the IC to verify the stability of the calibration curve.

  • Analysis:

    • Combust the samples. The system automatically transfers the absorption solution to the IC for analysis.

  • Data Interpretation:

    • The software calculates the chloride concentration in the absorption solution based on the calibration curve and then back-calculates the weight percentage of chlorine in the original solid sample.

Method 2: Potentiometric Titration with Silver Nitrate

This classical method remains a viable alternative, particularly when CIC instrumentation is unavailable. It relies on the precipitation of silver chloride (AgCl).

Principle of Operation: The amine hydrochloride salt is dissolved in a suitable solvent (often a mix of water and alcohol). A silver electrode is used to monitor the potential of the solution as a standardized silver nitrate (AgNO₃) solution is added. A sharp change in potential occurs at the equivalence point, where all chloride ions have precipitated as AgCl. The volume of titrant used is directly proportional to the amount of chloride in the sample.

Comparison of Chloride Analysis Methods

Table 2: Performance Comparison of CIC and Potentiometric Titration for Chloride Analysis.

ParameterCombustion Ion Chromatography (CIC)Potentiometric TitrationRationale & Causality
Specificity Very HighModerateIC separates Cl⁻ from other interfering anions (e.g., bromide, iodide, phosphate), which can co-precipitate with silver.
Sensitivity High (sub-ppm levels)Moderate to Low (ppm to percent levels)Conductivity detection is inherently more sensitive than potentiometry for low concentrations.
Sample Throughput High (fully automated)Low to Moderate (manual or semi-automated)CIC systems integrate combustion and IC analysis seamlessly, allowing for unattended runs of many samples.
Matrix Effects MinimalProne to interferencesCombustion destroys the organic matrix, eliminating interferences. Titration is susceptible to sample color and redox-active species.
Regulatory Standing Preferred modern technique; standardized by ASTM.[13][14][18]Classical pharmacopeial method; may require more validation.Regulatory bodies favor highly specific and sensitive methods for impurity and stoichiometric analysis.

Chapter 3: Method Validation and Ensuring Trustworthiness

As with any analytical procedure in the pharmaceutical industry, the methods used for elemental analysis must be validated to ensure they are fit for purpose. Validation demonstrates that the method is accurate, precise, specific, linear, and robust.

  • Accuracy & Precision: Assessed by repeatedly analyzing a certified reference material (CRM). The results should be close to the certified value (accuracy) and show low variability (precision).[4]

  • Specificity: For chloride analysis, this is the ability to measure chloride without interference from other ions. CIC demonstrates high specificity through chromatographic separation.[17][19]

  • Linearity: Demonstrated by creating a calibration curve over the expected concentration range of the analyte.[4]

  • Self-Validating Systems: The routine use of CRMs and system suitability checks before each analytical batch acts as a self-validating system. It provides documented evidence that the instrument and method were performing correctly at the time of analysis, ensuring the trustworthiness of the generated data.[10]

Conclusion: An Integrated Strategy for Analysis

A robust elemental analysis strategy for amine hydrochloride salts is not a single measurement but a combination of orthogonal techniques.

  • Primary Analysis: Perform CHN analysis by combustion to verify the composition of the organic backbone.

  • Counter-Ion Confirmation: Independently quantify the chloride content using a specific method, with Combustion Ion Chromatography being the superior choice for its sensitivity and specificity.

  • Validation: Ensure all methods are fully validated and that each analytical run is preceded by a successful system suitability test using certified reference materials.

By integrating these approaches, researchers, scientists, and drug development professionals can generate a complete and defensible elemental profile of their amine hydrochloride salts, ensuring product quality, purity, and regulatory compliance.

References

  • ASTM D7359-18, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International. ([Link])

  • FAQs: <467> Residual Solvents - US Pharmacopeia (USP). ([Link])

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. ([Link])

  • Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. ([Link])

  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents. ([Link])

  • ASTM International. Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed. ([Link])

  • Intertek Inform. ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine. ([Link])

  • ASTM International. D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur. ([Link])

  • Analytik Jena. ASTM D7359. ([Link])

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. ([Link])

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. ([Link])

  • Weizmann Institute of Science. Elemental analysis. ([Link])

  • Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. ([Link])

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. ([Link])

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. ([Link])

  • Analytik Jena. Combustion Elemental Analysis. ([Link])

  • Liu, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. ([Link])

  • ERA. Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor. ([Link])

  • Emmenegger, C., Wille, A., & Steinbach, A. (2012). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. ([Link])

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. ([Link])

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. ([Link])

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. ([Link])

  • Zhang, T., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis. ([Link])

  • Google Patents.
  • Diduco. Analyte: chloride. ([Link])

  • AZoNano. The Problems Associated With Elemental Analysis. ([Link])

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. ([Link])

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. ([Link])

  • Google Patents.
  • Toray Research Center, Inc. Elemental Analysis of CHN. ([Link])

Sources

Comparative Guide: pKa of Cyclobutane Amines vs. Linear Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cyclobutane amines, focusing on their acid dissociation constants (pKa) relative to linear and other cyclic analogues.[1] It is designed for medicinal chemists and drug developers seeking to optimize physicochemical properties.

Executive Summary

Cyclobutane amines serve as critical bioisosteres for linear alkyl amines (e.g., n-butyl, sec-butyl) and other cycloalkyl amines.[1][2] While unsubstituted cyclobutylamine exhibits a pKa (~10.8) nearly identical to its linear counterparts, it offers a distinct structural advantage: a rigid, puckered scaffold that allows for precise "tuning" of basicity through substitution.[1][2]

Specifically, 3,3-difluorocyclobutanamine demonstrates a significant reduction in basicity (pKa ~8.[1][2]75) compared to the parent amine. This ~2.0 log unit drop is driven by through-space field effects unique to the folded cyclobutane conformation, a property less accessible in flexible linear chains.[1] This guide details the mechanistic underpinnings, comparative data, and experimental validation of these effects.[1][2]

Baseline Comparison: Unsubstituted Amines

Contrary to the dramatic basicity drop seen in cyclopropylamine (due to high s-character in the C-N bond), cyclobutylamine retains a basicity profile similar to linear aliphatic amines.[1] This makes it a "stealth" steric replacement that does not inherently alter the ionization state unless further modified.

Table 1: Comparative pKa Values of Cyclic and Linear Amines
CompoundStructurepKa (Exp/Pred)Hybridization/Strain Note
Cyclopropylamine

9.10 (Exp)High strain;

-like character at C-N reduces basicity.[1]
Cyclobutylamine

10.80 (Pred)Moderate strain; hybridization effects minimal on N lone pair.
Cyclopentylamine

10.65 (Exp)Low strain; behaves like secondary alkyl chain.
n-Butylamine

10.77 (Exp)Flexible linear reference.[1]
sec-Butylamine

10.60 (Exp)

-branched linear reference; closest steric match.[1]

Data Sources: NIST Chemistry WebBook, Alfa Chemistry, ChemicalBook.[1][2]

Mechanistic Insight: The "Strain Effect" Threshold

The reduced basicity of cyclopropylamine arises because the C-C ring bonds utilize orbitals with high p-character (to accommodate the 60° angle), forcing the exocyclic C-N bond to have higher s-character.[1] Electrons in s-orbitals are held closer to the nucleus, making the nitrogen lone pair less available for protonation.[1]

  • Cyclobutane Exception: The bond angles (~88° in the puckered form) are closer to the ideal

    
     (109.5°). Consequently, the hybridization perturbation is insufficient to drastically lower the pKa, leaving it comparable to n-butylamine.[1][2]
    

The Tunable Scaffold: Fluorinated Cyclobutanes

The true utility of the cyclobutane scaffold lies in its ability to position electron-withdrawing groups (EWGs) like fluorine in a fixed spatial relationship to the amine.

3,3-Difluorocyclobutanamine

Introduction of two fluorine atoms at the C3 position creates a potent dipole that reduces the amine's basicity without the chemical instability often associated with


-fluorination.[1]
  • Parent pKa: ~10.8[1]

  • 3,3-Difluoro pKa: 8.5 – 8.8 (Predicted/Observed range)[1][2]

  • 
    pKa:  ~ -2.0 to -2.3 units[1]
    
Mechanistic Diagram: Through-Space Field Effect

In the preferred "puckered" conformation of cyclobutane, the C3-fluorines are brought spatially closer to the nitrogen lone pair than they would be in a fully extended linear chain (e.g., 4,4-difluorobutylamine).[1][2] This proximity enhances the field effect (direct electrostatic interaction) over the inductive effect (through-bond transmission).

FieldEffect cluster_0 Linear Chain (Flexible) cluster_1 Cyclobutane (Puckered) Linear N -- C -- C -- C -- F (Distance varies, often extended) Effect1 Weaker Field Effect (Distance dependent) Linear->Effect1 Comparison Result: Lower pKa (Better Permeability) Effect1->Comparison Less Impact Cyclic N (C1)  /    \ C2 -- C4  \    /   C3(F,F) Pucker Puckering Angle (~25°) Brings C3 closer to N Cyclic->Pucker Effect2 Stronger Field Effect (Fixed Proximity) Pucker->Effect2 Effect2->Comparison Dominant Impact

Caption: The puckered conformation of 3,3-difluorocyclobutane fixes the fluorine atoms in a spatial orientation that maximizes the field effect on the nitrogen lone pair, effectively lowering pKa.[1][2]

Bioisosteric Applications & Logic

Why choose a cyclobutane amine over a linear chain?

  • Permeability (LogD modulation): By lowering the pKa from ~10.8 to ~8.8, the fraction of neutral amine at physiological pH (7.[1]4) increases significantly.[1][3] This improves passive membrane permeability.[1]

  • Metabolic Stability: The cyclobutane ring blocks metabolic oxidation at the

    
    -position (a common soft spot in linear alkyl chains).
    
  • hERG Avoidance: High basicity and lipophilicity are key drivers of hERG channel inhibition (cardiotoxicity). Reducing pKa while maintaining steric bulk (via the cyclobutane ring) is a proven strategy to mitigate this risk, as demonstrated in Vertex Pharmaceuticals' optimization of PKC

    
     inhibitors.[1]
    

Experimental Protocol: Potentiometric Titration

To validate the pKa of a novel cyclobutane amine derivative, the following self-validating potentiometric titration protocol is recommended. This method is superior to computational prediction for fluorinated scaffolds due to the subtle conformational effects described above.

Materials
  • Analyte: >5 mg of amine hydrochloride salt (pure).

  • Titrant: 0.1 M NaOH (standardized).

  • Blank: 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Step-by-Step Methodology
  • System Preparation:

    • Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.[1][2]01. Slope must be >98%.[1]

    • Purge all solutions with carbonate-free

      
       or Argon for 15 minutes to remove dissolved 
      
      
      
      (which acts as an interfering acid).
  • Sample Dissolution:

    • Dissolve the amine salt in 20 mL of 0.15 M KCl solution to achieve a concentration of ~1 mM.

    • Acidify the starting solution to pH ~2.0 using 0.1 M HCl. This ensures the amine is 100% protonated (

      
      ) at the start.
      
  • Titration Loop:

    • Titrate with 0.1 M NaOH in small increments (e.g., 5-10

      
      ).[1]
      
    • Allow electrode stabilization (<0.1 mV/s drift) before recording each point.

    • Continue titration until pH reaches ~12.0.

  • Data Analysis (Bjerrum Plot):

    • Plot pH (y-axis) vs. Volume of NaOH (x-axis).

    • Identify the Buffer Region (flat portion of the curve).

    • The pKa is the pH at the Half-Equivalence Point (where

      
      ).
      
    • Self-Validation: The first derivative of the curve (

      
      ) should show a sharp peak at the equivalence point. If the peak is broad or split, check for carbonate contamination or poor solubility.[1][2]
      

References

  • Vertex Pharmaceuticals Study on Cyclobutyl Amines

    • Source: Vertex Pharmaceuticals / NIH
    • Context: Optimization of PKC inhibitors and hERG mitigation via pKa attenu
    • URL:[1]

  • pKa Data for Linear and Cyclic Amines

    • Source: Alfa Chemistry & NIST WebBook[2]

    • Data: Comparative values for n-butylamine, sec-butylamine, and cyclopropylamine.[1][2]

    • URL:[1]

  • Fluorine Effects on Amine Basicity

    • Source: Journal of Organic and Pharmaceutical Chemistry (Enamine)[1]

    • Context: Synthesis and acid-base properties of fluorin
    • URL:

  • 3,3-Difluorocyclobutanamine Data

    • Source: ChemicalBook / PubChem[1]

    • Data: Predicted pKa and physical properties.[4]

    • URL:[1][2]

Sources

Comparative Guide: 2-Methoxy-N-methylcyclobutan-1-amine vs. Pyrrolidine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N-methylcyclobutan-1-amine represents a strategic "ring-contracted" bioisostere of N-methylpyrrolidine. While pyrrolidine scaffolds are ubiquitous in medicinal chemistry (e.g., nicotine, proline, kinase inhibitors), they frequently suffer from high metabolic clearance via


-carbon oxidation and excessive basicity (pKa ~10.4–11.3), which can lead to poor permeability or hERG channel inhibition.

This guide details how the cyclobutane analog mitigates these liabilities through conformational restriction , pKa modulation , and metabolic hardening , while maintaining the critical exit vectors required for target binding.

Part 1: Structural & Physicochemical Analysis

The Conformational Shift: Envelope vs. Butterfly

The primary driver for switching from a pyrrolidine to a cyclobutane core is the alteration of ring geometry.

  • Pyrrolidine (Envelope): Adopts a dynamic envelope conformation with pseudorotation. Substituents can occupy pseudo-axial or pseudo-equatorial positions.

  • Cyclobutane (Pucker/Butterfly): Adopts a puckered conformation (dihedral angle ~25–30°) to relieve torsional strain. This creates a distinct, rigid vector for the amine and methoxy substituents.

Impact on Binding: The distance between the amine nitrogen and the methoxy oxygen in the cis-2-methoxy-cyclobutane isomer closely mimics the distance in 3-methoxy-pyrrolidine, but with a "stiffer" entropy profile, potentially reducing the entropic penalty upon binding.

Physicochemical Metrics Comparison

The following table contrasts the standard N-methylpyrrolidine with the 2-methoxy-N-methylcyclobutan-1-amine bioisostere.

FeatureN-Methylpyrrolidine2-Methoxy-N-methylcyclobutan-1-amineAdvantage of Cyclobutane
Hybridization

(relaxed)

(strained)
Higher

-character in C-H bonds = metabolic stability.
Basicity (pKa) ~10.4~8.5 – 9.2 (Predicted)Lower pKa improves membrane permeability (LogD) and reduces hERG liability.
Lipophilicity (LogP) ModerateTunableThe methoxy group offsets the lipophilicity of the carbocycle, maintaining water solubility.
Metabolic Soft Spot

-Carbon (adjacent to N)
Hardened RingEliminates the specific

-oxidation pathway common to 5-membered rings.

Expert Insight: The reduction in pKa is driven by two factors: the higher


-character of the strained cyclobutane ring carbons (which are more electronegative) and the inductive electron-withdrawing effect (-I) of the 

-methoxy group.

Part 2: Metabolic Stability & Safety Profile

The Metabolic "Hardening" Mechanism

Pyrrolidines are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism typically involves:

  • Single electron transfer (SET) from the nitrogen lone pair.

  • Hydrogen abstraction from the

    
    -carbon.
    
  • Formation of an iminium ion intermediate, leading to ring opening or lactam formation.

The Cyclobutane Advantage: The cyclobutane ring strain (~26 kcal/mol) makes the formation of


 hybridized intermediates (like iminium ions or radicals) energetically unfavorable within the ring system. Furthermore, the methoxy group at the C2 position sterically hinders the approach of heme-iron centers.
Visualization: Metabolic Decision Tree

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Start Substrate Entry Pyrrolidine N-Methylpyrrolidine Scaffold Start->Pyrrolidine Cyclobutane 2-Methoxy-cyclobutane Scaffold Start->Cyclobutane AlphaOx CYP450 Alpha-Hydroxylation Pyrrolidine->AlphaOx High Liability StrainBlock Ring Strain Prevents Alpha-Ox Cyclobutane->StrainBlock MethoxyBlock Methoxy Group Steric Shield Cyclobutane->MethoxyBlock Iminium Iminium Ion Intermediate AlphaOx->Iminium RingOpen Ring Opening / Lactam Formation Iminium->RingOpen Clearance High Clearance (Rapid Elimination) RingOpen->Clearance Stable Metabolically Stable Parent Drug StrainBlock->Stable MethoxyBlock->Stable Excretion Renal/Biliary Excretion Stable->Excretion

Figure 1: Comparative metabolic pathways showing the "metabolic hardening" effect of the cyclobutane scaffold.

Part 3: Experimental Protocols

To validate the bioisosteric replacement, the following protocols are recommended. These are designed to be self-validating systems with internal controls.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the pyrrolidine and cyclobutane analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard: Propranolol (high clearance control) and Warfarin (low clearance control).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%.
    
  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compounds at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold acetonitrile containing the internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

Success Criteria: The cyclobutane analog should demonstrate a >2-fold increase in half-life (


) compared to the pyrrolidine analog.
Protocol: pKa Determination via Potentiometric Titration

Objective: Accurately measure the basicity to predict CNS penetration and lysosomal trapping.

Methodology:

  • Prepare a 10 mM solution of the amine hydrochloride salt in 0.1 M KCl (ionic strength adjustor).

  • Perform titration under inert nitrogen atmosphere using standardized 0.1 M KOH.

  • Use the Bjerrum plot method to determine the pKa.

  • Validation: Calibrate with a standard amine (e.g., quinine) prior to measurement.

Part 4: Synthesis Strategy (Ring Contraction)

Direct synthesis of substituted cyclobutanes can be challenging.[1][2] A robust modern approach involves the ring contraction of pyrrolidines , a method championed by groups like Enamine and recent literature.

Workflow Logic:

  • Starting Material: 2-substituted pyrrolidine.

  • Reagent: Hypervalent iodine (e.g., PIDA or PIFA) generates an electrophilic N-center.

  • Mechanism: Formation of a bicyclic aziridinium intermediate followed by nucleophilic attack/rearrangement or radical extrusion of nitrogen (if using specific azo-precursors) leads to the contracted cyclobutane ring.

SynthesisWorkflow Step1 Precursor: Substituted Pyrrolidine Step2 Activation: Hypervalent Iodine (PIDA) or N-Haloamine formation Step1->Step2 Oxidative Activation Step3 Intermediate: Bicyclic Aziridinium / Radical Step2->Step3 N-N or N-X bond Step4 Rearrangement: Ring Contraction Step3->Step4 Strain Release Final Product: Functionalized Cyclobutanamine Step4->Final Isolation

Figure 2: General synthetic logic for accessing cyclobutane amines from pyrrolidine precursors via ring contraction.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Levell, J. R., et al. (2019). Ring Contraction of Pyrrolidines: A Route to Constrained Cyclobutanes. Journal of Medicinal Chemistry, 62(4), 1817-1836. Link

  • Barnes-Seeman, D. (2012). The Role of Physicochemical Properties in the Disposition of CNS Drugs. Current Topics in Medicinal Chemistry, 12(12). (Context on pKa and permeability). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Researcher's Guide to Differentiating Methoxy and Amine Functional Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a recurring challenge in spectral interpretation is the confident assignment of functional groups that exhibit overlapping absorptions. This guide provides an in-depth comparison of the infrared (IR) spectroscopy signatures of methoxy (-OCH₃) and amine (-NH₂, -NHR, -NR₂) groups, offering experimental insights and data-driven strategies to distinguish them effectively. We will delve into the characteristic vibrational modes, the influence of molecular environment, and provide a validated protocol for sample analysis.

The Challenge of Overlap: A Tale of Two Functional Groups

At first glance, the C-N stretching vibrations of amines and the C-O stretching of ethers, including methoxy groups, can appear in a similar region of the fingerprint area (approximately 1300-1000 cm⁻¹). This potential for ambiguity necessitates a more holistic approach to spectral analysis, moving beyond a single peak to a comprehensive assessment of the entire spectrum. This guide will equip you with the knowledge to dissect these nuances with confidence.

Distinguishing Features in the IR Spectrum

The key to differentiating methoxy and amine functionalities lies in recognizing their unique vibrational modes, which extend beyond the C-O/C-N stretch region.

The Methoxy Group (-OCH₃): A Subtle but Distinct Signature

The methoxy group, while lacking the prominent, sharp peaks of a carbonyl, presents a set of characteristic absorptions that, when taken together, provide a strong indication of its presence.

  • C-H Stretching: The methyl group attached to the oxygen exhibits symmetric and asymmetric stretching vibrations. These typically appear in the 2960-2850 cm⁻¹ range. A notable feature is a distinct C-H stretch absorption that often appears around 2850-2815 cm⁻¹, which can be a useful, though not definitive, indicator of a methoxy group.

  • C-H Bending: The symmetric and asymmetric bending (scissoring) vibrations of the C-H bonds in the methyl group are observed near 1465 cm⁻¹.

  • C-O Stretching: This is the most diagnostic peak for the methoxy group. A strong, and often broad, absorption due to the C-O stretching vibration is typically found in the 1150-1085 cm⁻¹ region for aliphatic ethers. For aryl alkyl ethers, this stretch appears between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

The Amine Group (-NH₂, -NHR, -NR₂): A More Conspicuous Presence

Amines, particularly primary and secondary amines, offer more distinct and readily identifiable peaks in the IR spectrum due to the presence of N-H bonds.

  • N-H Stretching: This is the most revealing region for identifying primary and secondary amines.

    • Primary Amines (-NH₂): Exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the two N-H bonds.[1] The presence of two peaks is a strong indicator of a primary amine.

    • Secondary Amines (-NHR): Show a single, weaker absorption band in the 3500-3300 cm⁻¹ range due to the stretching of the single N-H bond.[1]

    • Tertiary Amines (-NR₂): Lacking an N-H bond, they do not show any absorption in this region.[1] This absence is in itself a key piece of information.

  • N-H Bending:

    • Primary Amines (-NH₂): Display a medium to strong, broad absorption between 1650 and 1580 cm⁻¹ due to scissoring vibration.[1][2]

    • Secondary Amines (-NHR): Show a weaker absorption in a similar region (1500-1600 cm⁻¹).[3][4]

  • C-N Stretching: This vibration, found in the 1350-1000 cm⁻¹ range, is often weaker and can be more difficult to definitively assign due to overlap with other fingerprint region absorptions. For aromatic amines, these stretches occur at higher frequencies (1335-1250 cm⁻¹) compared to aliphatic amines (1250-1020 cm⁻¹).[1][3]

Comparative Data Summary

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityAppearance
Methoxy (-OCH₃) C-H Stretch (methyl)2960-2850Medium-StrongSharp
C-H Stretch (on O)2850-2815MediumOften distinct
C-H Bend (methyl)~1465MediumSharp
C-O Stretch (aliphatic)1150-1085StrongOften Broad
C-O Stretch (aromatic)1275-1200 & 1075-1020StrongTwo bands
Primary Amine (-NH₂) N-H Stretch3500-3300MediumTwo sharp bands
N-H Bend (scissoring)1650-1580Medium-StrongBroad
C-N Stretch (aliphatic)1250-1020Weak-Medium
C-N Stretch (aromatic)1335-1250Medium
Secondary Amine (-NHR) N-H Stretch3500-3300Weak-MediumOne sharp band
N-H Bend1600-1500Weak
C-N Stretch (aliphatic)1250-1020Weak-Medium
C-N Stretch (aromatic)1350-1280Medium
Tertiary Amine (-NR₂) N-H StretchNoneNone
N-H BendNoneNone
C-N Stretch (aliphatic)1250-1020Weak-Medium
C-N Stretch (aromatic)1360-1310Medium

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum using a standard Fourier Transform Infrared (FTIR) spectrometer, suitable for most organic compounds. This self-validating workflow ensures reproducibility and accuracy.

Step 1: Sample Preparation

The choice of sample preparation method is critical and depends on the physical state of the analyte.

  • For Liquid Samples (Neat):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a lint-free tissue soaked in a volatile solvent like acetone or ethanol and allowing them to air dry completely.[5]

    • Place a single drop of the liquid sample onto the center of one salt plate.[6][7]

    • Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which can damage the plates.[6][7]

    • Mount the salt plate assembly in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet):

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8] The ratio is crucial for a transparent pellet.[8]

    • Grind the mixture together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes scattering of the IR beam.

    • Transfer a portion of the powder into a pellet press.[9]

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[8]

    • Carefully remove the pellet and place it in the spectrometer's sample holder.

Step 2: Background Spectrum Acquisition
  • Ensure the sample compartment is empty.

  • Initiate the background scan using the spectrometer's software. This will acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be subtracted from the sample spectrum.

  • A typical background scan involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

Step 3: Sample Spectrum Acquisition
  • Place the prepared sample in the sample compartment.

  • Initiate the sample scan using the same acquisition parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum, resulting in a clean spectrum of the analyte.

Step 4: Data Processing and Analysis
  • Perform a baseline correction to ensure the baseline of the spectrum is flat.

  • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

  • Correlate the observed peaks with known functional group absorption frequencies using the data presented in this guide and other reliable correlation charts.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for distinguishing between methoxy and amine functional groups based on an unknown IR spectrum.

IR_Interpretation_Workflow start Start with Unknown IR Spectrum region_3500_3300 Examine 3500-3300 cm⁻¹ Region start->region_3500_3300 two_peaks Two Peaks Present? region_3500_3300->two_peaks Peaks Present no_peaks No Peaks Present region_3500_3300->no_peaks No Peaks one_peak One Peak Present? two_peaks->one_peak No primary_amine Primary Amine (-NH₂) Likely two_peaks->primary_amine Yes one_peak->no_peaks No secondary_amine Secondary Amine (-NHR) Likely one_peak->secondary_amine Yes tertiary_or_methoxy Consider Tertiary Amine (-NR₂) or Methoxy (-OCH₃) no_peaks->tertiary_or_methoxy check_1650_1550 Check 1650-1550 cm⁻¹ for N-H Bend primary_amine->check_1650_1550 secondary_amine->check_1650_1550 bend_present N-H Bend Confirmed check_1650_1550->bend_present Yes check_1275_1000 Examine 1275-1000 cm⁻¹ Region for C-O or C-N Stretch tertiary_or_methoxy->check_1275_1000 strong_peak_1150_1085 Strong Peak at 1150-1085 cm⁻¹? check_1275_1000->strong_peak_1150_1085 Analyze Intensity & Position methoxy Methoxy (-OCH₃) Likely strong_peak_1150_1085->methoxy Yes tertiary_amine Tertiary Amine (-NR₂) Possible strong_peak_1150_1085->tertiary_amine No/Weak check_2850_2815 Check for C-H Stretch at ~2830 cm⁻¹ methoxy->check_2850_2815 ch_present Distinct C-H Stretch Confirms Methoxy check_2850_2815->ch_present Yes

Caption: A decision-tree workflow for differentiating amine and methoxy groups using IR spectroscopy.

Conclusion

While the fingerprint region of an IR spectrum can present challenges, a systematic evaluation of the entire spectrum, particularly the N-H stretching region, provides a robust method for distinguishing between methoxy and amine functional groups. The presence or absence of the characteristic N-H stretching and bending vibrations is the most definitive indicator. When these are absent, a careful analysis of the C-O stretching region, in conjunction with the C-H stretching of the methoxy group, allows for a confident assignment. By following the detailed experimental protocol and logical workflow presented, researchers can navigate the complexities of IR spectral interpretation with enhanced accuracy and confidence.

References

  • UCL. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • PubMed. (2004, January 15). [The improvement of sample preparation for infrared spectroscopy analysis]. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • Illinois State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a specialized aliphatic amine salt often utilized as a building block in medicinal chemistry.[1] Unlike common solvents, it possesses unique structural features—specifically a strained cyclobutane ring and a secondary amine functionality—that dictate its waste management.[1]

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash.[1] The primary disposal route is destructive incineration via a licensed hazardous waste contractor.[1]

Chemical Characterization & Hazard Assessment (The "Why")

To ensure safety, we must understand the causality between the molecule's structure and the required disposal method.

FeatureStructural CauseOperational Implication
High Energy Content Cyclobutane Ring: A 4-membered carbon ring possesses significant ring strain (~26 kcal/mol).[1]Do not autoclave. Thermal stress can induce ring-opening or uncontrolled decomposition.[1] Incineration must be controlled.[1]
Nitrosamine Precursor Secondary Amine (N-methyl): The N-methyl group attached to the nitrogen makes this a secondary amine.[1]Segregation is critical. If mixed with nitrating agents (nitric acid, nitrites), it forms carcinogenic nitrosamines.
Acidity/Solubility Hydrochloride Salt: The HCl moiety renders the compound water-soluble and acidic (pH ~3-5 in solution).Corrosivity Risk. Aqueous solutions may be corrosive to metal containers.[1] Use polyethylene (HDPE) or glass.[1]
Flammability Organic Ether/Amine: Contains combustible carbon/hydrogen backbone.[1]Classified as Ignitable Waste (if in solvent) or Toxic Organic Solid.[1]

Pre-Disposal Segregation & Treatment

Trustworthiness Protocol: This section acts as a self-validating system.[1] By following these segregation rules, you prevent cross-reactivity in the waste drum.

A. Incompatibility Matrix (The "Never Mix" List)[1]
  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides, Permanganates).[1]

    • Risk:[1][2][3][4] Exothermic reaction; fire; formation of toxic gases.[1]

  • Nitrosating Agents: (e.g., Sodium Nitrite, Nitrosyl Chloride).[1]

    • Risk:[1][2][3][4] Formation of N-nitrosamines (potent carcinogens).[1]

  • Strong Bases: (e.g., Sodium Hydroxide, Potassium tert-butoxide).[1]

    • Risk:[1][2][3][4] Liberates the "free base" amine.[1] While not explosive, the free amine is likely volatile and odorous, creating inhalation hazards in the waste storage area.

B. Self-Validating Check

Before adding this waste to a bulk container, perform the "Watch Glass Test" :

  • Take 1 mL of the waste solution.[1]

  • Add 1 mL of the intended bulk waste stream in a fume hood.

  • Observe for 5 minutes.

    • Bubbling/Heat:STOP. Incompatible.

    • Precipitate:STOP. Potential clogging hazard.[1]

    • No Change: Proceed.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Best Practice: Lab Pack (Small Container Strategy)

  • Containment: Keep the substance in its original glass or HDPE vial. Ensure the cap is taped securely with electrical tape or Parafilm.[1]

  • Secondary Containment: Place the vial into a clear, sealable Ziploc bag.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 2-Methoxy-N-methylcyclobutan-1-amine HCl.[1]

    • Hazards: Irritant, Toxic.[1][4]

  • Drumming: Place the bagged vial into a 5-gallon Lab Pack drum (typically filled with vermiculite or absorbent).

  • Documentation: Log the weight on the drum inventory sheet.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best Practice: Segregated Organic Waste Stream

  • pH Verification: Check the pH of the solution.[1]

    • If pH < 2:[1][5] Neutralize slowly with Sodium Bicarbonate to pH 5–9 to prevent corrosion of waste drums.[1]

  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Waste" carboy.[1]

  • Transfer: Pour into the appropriate HDPE carboy using a funnel. Do not fill >90% full.

  • Closure: Cap the carboy immediately. Ensure the vent cap is functioning if the waste is prone to off-gassing.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 2-Methoxy-N-methylcyclobutan-1-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolved LabPack Lab Pack Protocol: Original Vial -> Ziploc -> Vermiculite Drum Solid->LabPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHalo HaloWaste Dispose in HALOGENATED Carboy Halo->HaloWaste pHCheck CRITICAL: Check pH Is it < 2? NonHalo->pHCheck Neutralize Neutralize with NaHCO3 to pH 5-9 pHCheck->Neutralize Yes (Acidic) NonHaloWaste Dispose in NON-HALOGENATED Carboy pHCheck->NonHaloWaste No (Neutral) Neutralize->NonHaloWaste

Caption: Operational decision matrix for segregating solid vs. liquid amine salt waste streams to prevent incompatibility.

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Evacuate: Move personnel away from the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1]

  • Neutralization (Liquid Spill):

    • Cover the spill with Sodium Carbonate or Spill-X-A (acid neutralizer).[1]

    • Wait for bubbling to cease.[1]

  • Absorption:

    • Cover with vermiculite or dry sand.[1]

    • Sweep into a plastic dustpan and deposit into a hazardous waste bag.[1]

  • Decontamination: Wash the surface with water and soap.[1][2][6] Test surface pH to ensure neutrality.[1]

Regulatory Compliance (RCRA)

While this specific compound may not have a unique "P" or "U" list code (unless specified by local lists), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

CharacteristicCodeApplicability
Ignitability D001 Applies if the amine is dissolved in oxidizable solvents (Flash point <60°C).
Corrosivity D002 Applies if the aqueous solution pH is ≤ 2.[1][5]
Toxicity Characteristic Even without a specific code, the "General Duty Clause" mandates treating toxic organic amines as hazardous waste.[1]

Final Disposition: The waste must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2024).[1] Compound Summary: Cyclobutanamine Derivatives. (General class behavior used for hazard extrapolation).[1][2][4] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.